Structural Elucidation of 1,1-Difluorobut-1-ene: A Comprehensive NMR Guide
Executive Summary: The Strategic Value of gem-Difluoroalkenes In modern drug discovery, the 1,1-difluoroalkene moiety ( ) has emerged as a critical bioisostere for the carbonyl group ( ). Unlike the metabolically labile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of gem-Difluoroalkenes
In modern drug discovery, the 1,1-difluoroalkene moiety (
) has emerged as a critical bioisostere for the carbonyl group (). Unlike the metabolically labile carbonyl, the gem-difluoroalkene offers superior metabolic stability while mimicking the electrostatic profile and steric volume of the ketone/aldehyde functionality.
For researchers synthesizing 1,1-difluorobut-1-ene, accurate structural validation is non-trivial.[1] The spin system is deceptively complex due to the interplay of magnetically non-equivalent fluorine nuclei and higher-order coupling effects. This guide provides a definitive workflow for the acquisition, processing, and interpretation of 1H and 19F NMR data for this specific scaffold.
Theoretical Framework: The Spin System
To interpret the spectra, we must first define the magnetic connectivity. 1,1-Difluorobut-1-ene is not a simple first-order system; it is an AMX₂Y₃ spin system (approximate), where the fluorine nuclei are magnetically non-equivalent due to the fixed geometry of the double bond.[1]
The Core Spin Network
F(1) (Trans to Alkyl): Cis to the vinyl proton.
F(2) (Cis to Alkyl): Trans to the vinyl proton.
H(a) (Vinyl Proton): Couples to both fluorines and the methylene group.
The "Trap" of Geminal Fluorine Coupling
A common error in analyzing gem-difluoroalkenes is expecting the massive geminal coupling (
Hz) seen in saturated groups.
Correction: In 1,1-difluoroalkenes, the
is significantly smaller, typically 30–60 Hz . This is due to the hybridization and the specific orbital overlap in the alkene system.
Visualization of Coupling Pathways
The following diagram illustrates the scalar coupling network (
-coupling) that defines the multiplet structures.
Figure 1: Scalar coupling network of 1,1-difluorobut-1-ene. Note the diagnostic difference between cis and trans H-F coupling.
Detailed Spectral Analysis
19F NMR (Typically ~376 MHz)
The 19F spectrum will display two distinct signals in the region of -85 to -95 ppm . Because the chemical shift difference (
) is often small relative to the coupling constant (), the system may exhibit "roofing" (second-order effects), where the inner lines of the doublets are more intense than the outer lines.
Critical Insight: The fluorine signal with the larger splitting (approx 25-30 Hz) corresponds to the fluorine trans to the vinyl proton (F2 in Fig 1). The signal with the smaller splitting corresponds to the fluorine cis to the vinyl proton (F1).
1H NMR (Typically ~400 MHz)
The proton spectrum is dominated by the vinyl proton's complex splitting pattern.
To ensure data integrity, do not rely solely on a standard 1D proton scan. The complexity of the vinyl region requires decoupling experiments for unambiguous assignment.
Why Benzene? Aromatic solvents often induce shift dispersion that separates overlapping signals in the vinyl region, resolving the "roofing" effect in the fluorine spectrum.
Experiment A: Standard 1H and 19F (Coupled)
Acquire full spectral width for 19F (at least -50 to -150 ppm).[1]
QC Check: Verify the integral ratio of Vinyl H to Methyl H is exactly 1:3.
Experiment B: 19F{1H} (Proton-Decoupled Fluorine)
Protocol: Apply broadband proton decoupling during 19F acquisition.
Result: The complex "doublet of doublets" signals collapse into a clean AB quartet (two doublets split only by
).
Validation: This confirms that all other splitting in the standard spectrum arises from protons, validating the purity of the fluorine spin system.
Experiment C: 1H{19F} (Fluorine-Decoupled Proton)
Protocol: If your probe allows, apply continuous wave or broadband decoupling at the 19F frequency center (-90 ppm).
Result: The complex vinyl multiplet at ~4.2 ppm collapses into a simple triplet (coupling only to the
group).
Validation: This proves the connectivity of the vinyl proton to the alkyl chain.
Assignment Logic Flow
Use the following decision tree to assign the specific fluorine atoms (Stereochemical Assignment).
Figure 2: Logic gate for stereochemical assignment of fluorine signals based on vicinal coupling magnitude.
References
Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from
Source for general chemical shift ranges of fluoroalkenes.
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. Retrieved from [1]
Authoritative database for coupling constant magnitudes (
,
).
Miyazaki, D., et al. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes. Royal Society of Chemistry.[2] Retrieved from [1]
Provides specific experimental NMR data and synthesis protocols for gem-difluoroalkene deriv
San Fabián, J., et al. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. Journal of Chemical Physics. Retrieved from
Theoretical grounding for the angular dependence of F-F and H-F coupling constants.
Technical Guide: Mass Spectrometric Analysis of 1,1-Difluorobut-1-ene
Executive Summary 1,1-Difluorobut-1-ene (CAS: 359-01-3) is a critical fluorinated building block used in the synthesis of bioisosteres for drug development and specialized fluoropolymers. Its structural specificity—posse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,1-Difluorobut-1-ene (CAS: 359-01-3) is a critical fluorinated building block used in the synthesis of bioisosteres for drug development and specialized fluoropolymers. Its structural specificity—possessing a terminal gem-difluoro group (
)—imparts unique electronic properties but presents analytical challenges due to its volatility and isomeric similarity to 1,2-difluorobut-1-ene.
This guide provides a definitive technical framework for the identification and characterization of 1,1-difluorobut-1-ene using Gas Chromatography-Mass Spectrometry (GC-MS). It details fragmentation mechanisms, differentiation strategies, and validated experimental protocols.
Chemical Identity & Properties
Parameter
Detail
IUPAC Name
1,1-Difluorobut-1-ene
CAS Number
359-01-3
Formula
Molecular Weight
92.09 g/mol
Structure
Boiling Point
~18-20 °C (Estimated) - Highly Volatile
Key Feature
Terminal group (Gem-difluoro)
Instrumentation & Methodology
Due to the high volatility of 1,1-difluorobut-1-ene, standard GC cycles often result in peak co-elution with the solvent or loss of the analyte in the solvent delay. The following protocol utilizes a "cryogenic-assist" approach to ensure retention and separation.
Recommended GC-MS Conditions
Parameter
Setting / Description
Column
DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) for volatiles. Dimensions: 30m x 0.25mm x 1.4µm.
Carrier Gas
Helium, Constant Flow 1.0 mL/min.
Inlet
Split/Splitless (Split ratio 20:1 recommended to prevent saturation). Temp: 150°C.
Oven Program
Initial: 35°C (Hold 5 min) - Critical for trapping volatiles.Ramp: 10°C/min to 120°C.Final: 200°C (Hold 2 min).
Ion Source
Electron Ionization (EI), 70 eV. Source Temp: 230°C.
The Electron Ionization (EI) mass spectrum of 1,1-difluorobut-1-ene is characterized by three dominant mechanistic pathways: Allylic Cleavage, McLafferty Rearrangement, and C-F bond scission.
Major Diagnostic Peaks
m/z
Intensity
Fragment Identity
Mechanism
92
Medium
Molecular Ion (Stable due to F back-donation).
77
High (Base)
Allylic Cleavage: Loss of Methyl radical ().
64
High
McLafferty Rearrangement: Loss of Ethylene ().
51
Medium/High
Alpha-Cleavage/Rearrangement: Diagnostic for terminal .
41
Medium
Allyl cation (Loss of radical).
Mechanistic Deep-Dive
Pathway A: Allylic Cleavage (Formation of m/z 77)
The most energetically favorable pathway involves the cleavage of the C3-C4 bond. The
group stabilizes the resulting allylic cation through resonance.
Process:
Result: The ion at m/z 77 is often the base peak or second most intense peak.
Pathway B: McLafferty Rearrangement (Formation of m/z 64)
1,1-difluorobut-1-ene possesses gamma-hydrogens on the terminal methyl group (C4). This allows for a six-membered transition state rearrangement.[1]
) is a specific marker for the terminal gem-difluoro motif. Isomers with internal fluorine atoms (e.g., 1,2-difluoro) show significantly lower abundance of this fragment because forming it requires complex skeletal rearrangement.
Visualizing the Fragmentation Pathways
Figure 1: Primary fragmentation pathways of 1,1-difluorobut-1-ene under 70 eV Electron Ionization.
Isomer Differentiation Strategy
Distinguishing 1,1-difluorobut-1-ene from its isomer (Z/E)-1,2-difluorobut-1-ene is critical in synthesis verification.
Feature
1,1-Difluorobut-1-ene
1,2-Difluorobut-1-ene
Structure
m/z 51 ()
Prominent (Direct cleavage of terminal group)
Weak/Absent (Requires rearrangement)
m/z 64
Strong (McLafferty yields )
Shifted/Different (McLafferty yields )
Retention Index
Typically lower (lower polarity)
Typically higher (higher polarity)
Scientist's Note: If m/z 51 is <5% of the base peak, you likely have the 1,2-isomer. If m/z 51 is >20%, it confirms the 1,1-difluoro structure.
Analytical Workflow Protocol
This self-validating workflow ensures data integrity when analyzing volatile fluorinated alkenes.
Figure 2: Decision tree for the identification of 1,1-difluorobut-1-ene.
Step-by-Step Procedure:
Sample Preparation: Dissolve 10 µL of analyte in 1.5 mL of Dichloromethane (DCM) . Note: DCM is preferred over Pentane as it elutes later than the analyte on some columns, avoiding solvent masking, though Pentane is better for very early eluters. Given the BP of ~20°C, keep samples on ice.
System Blank: Run a solvent blank to ensure no carryover of fluorinated contaminants.
Injection: Inject 1 µL. Ensure the syringe is not warm.
Data Processing: Extract ion chromatograms (EIC) for m/z 92, 77, and 51.
Validation: Calculate the ratio of m/z 51 to m/z 77. A ratio > 0.2 indicates the 1,1-isomer.
References
PubChem. (n.d.).[2] 1,1-Difluorobut-1-ene (Compound).[2] National Library of Medicine. Retrieved from [Link]
NIST Chemistry WebBook. (n.d.).[3] 1-Butene, 1,1-difluoro-.[2][4] National Institute of Standards and Technology. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes. (Context on fluorinated alkene reactivity). Retrieved from [Link]
Executive Summary: The Carbonyl Bioisostere of the 21st Century
The gem-Difluoroalkene Moiety: A Strategic Handle in Medicinal Chemistry[1] The gem-difluoroalkene moiety ( ) has transcended its role as a mere structural curiosity to become a pivotal bioisostere in modern drug design....
Author: BenchChem Technical Support Team. Date: February 2026
The gem-Difluoroalkene Moiety: A Strategic Handle in Medicinal Chemistry[1]
The gem-difluoroalkene moiety (
) has transcended its role as a mere structural curiosity to become a pivotal bioisostere in modern drug design. Structurally, it mimics the carbonyl group () and the amide bond () due to the similar bond angles and the profound electronegativity of the two fluorine atoms, which create an electrostatic environment comparable to a carbonyl oxygen.
However, unlike the carbonyl group, the gem-difluoroalkene is metabolically robust.[1] It resists the hydrolytic cleavage that plagues amides and esters and is immune to the reductive metabolism by aldo-keto reductases that limits the efficacy of many ketone-based drugs.
This guide details the reactivity profile of this moiety, moving beyond basic properties to actionable synthetic strategies: Nucleophilic Vinylic Substitution (
The reactivity of gem-difluoroalkenes is dictated by the "Fluorine Effect"—a tug-of-war between inductive withdrawal (
) and resonance donation ().
Electrophilicity: The strong
effect of the two fluorine atoms renders the -carbon (the carbon) highly electrophilic, making it susceptible to nucleophilic attack.
Polarization: The
bond is polarized such that the terminus is electron-deficient, while the distal carbon is relatively electron-rich, though less so than in non-fluorinated alkenes.
The "Beta-Elimination" Trap: A defining feature of this moiety in metal catalysis is the facile
-fluoride elimination from alkyl-metal intermediates, which drives defluorinative coupling rather than simple addition.
Reactivity Decision Matrix
Figure 1: Divergent reactivity pathways for gem-difluoroalkenes based on reagent class.
Synthesis of the Core: The Julia-Kocienski Protocol
While Wittig-type reactions exist, they often suffer from reagent instability. The Julia-Kocienski Olefination using difluoromethyl 2-pyridyl sulfone is the industry standard for robustness and functional group tolerance.
Mechanism: The reaction proceeds via the addition of a sulfonyl carbanion to an aldehyde/ketone, followed by a Smiles rearrangement . The pyridyl nitrogen attacks the sulfonyl group, facilitating the extrusion of
and the formation of the double bond.
Protocol 1: Synthesis of Terminal gem-Difluoroalkenes
Preparation: In a flame-dried Schlenk flask under Argon, dissolve difluoromethyl 2-pyridyl sulfone (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Cool the solution to -50°C. This temperature control is critical to prevent premature decomposition of the sulfonyl anion.
Base Addition: Add CsF (2.0 equiv) or LiHMDS (1.2 equiv) dropwise. Note: CsF is milder and often provides better chemoselectivity for sensitive substrates.
Rearrangement: Allow the reaction to warm slowly to room temperature over 4 hours. The Smiles rearrangement occurs during this warming phase.[3]
Workup: Quench with saturated
. Extract with (3x). Wash combined organics with brine to remove DMF.
Purification: Flash column chromatography (Hexanes/EtOAc). gem-Difluoroalkenes are often non-polar; use non-polar solvent systems initially.
Solvation: Dissolve the gem-difluoroalkene (1.0 equiv) and morpholine (1.5 equiv) in DMSO (0.5 M). Why DMSO? Polar aprotic solvents stabilize the anionic intermediate and facilitate fluoride leaving.
Catalysis: Add DBU (2.0 equiv). Heat to 80°C.
Monitoring: Monitor by
NMR. The starting material (doublet of doublets around -90 ppm) will disappear, replaced by a single vinyl fluorine signal (often around -110 to -130 ppm, appearing as a doublet due to H-coupling).
Troubleshooting: If conversion stalls, add a Lewis acid additive like
(5 mol%) to activate the fluoride leaving group, though this is rarely needed with DBU.
Recent advances (post-2017) have unlocked the ability to replace a C-F bond with C-C, C-B, or C-Si bonds using Nickel or Palladium catalysis.
The "Beta-Fluoride Elimination" Cycle:
Unlike standard cross-couplings where
-hydride elimination is a side reaction, here -fluoride elimination is the productive step.
Catalytic Cycle Visualization
Figure 2: Simplified mechanism for Ni-catalyzed defluorinative coupling.
Key Insight: Nickel (Ni) is generally superior to Palladium (Pd) for these transformations due to its higher affinity for fluorine and ability to traverse
and manifolds, facilitating the difficult C-F bond activation.
Electronic Architecture and Synthetic Utility of 1,1-Difluorobut-1-ene: A Mechanistic Whitepaper
Executive Summary 1,1-Difluorobut-1-ene represents a canonical model for understanding the gem-difluoroalkene moiety, a structural motif increasingly prioritized in medicinal chemistry as a bioisostere for carbonyl group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,1-Difluorobut-1-ene represents a canonical model for understanding the gem-difluoroalkene moiety, a structural motif increasingly prioritized in medicinal chemistry as a bioisostere for carbonyl groups. Unlike simple alkenes, the electronic architecture of 1,1-difluorobut-1-ene is governed by a complex interplay between the high electronegativity of fluorine (Inductive effect,
) and the donation of lone pair electrons into the -system (Resonance effect, ).
This guide dissects the "Fluorine Effect," explaining how it generates a unique ambiphilic reactivity profile—rendering the C1 position electrophilic while maintaining nucleophilic character at C2. We provide a validated synthetic protocol and a mechanistic analysis of its utility in drug design.
Part 1: Electronic Architecture & The Fluorine Effect
The reactivity of 1,1-difluorobut-1-ene (
) is dictated by the distortion of the alkene's molecular orbitals. To manipulate this molecule effectively, one must understand the two opposing forces exerted by the fluorine atoms.
The Tug-of-War: Inductive vs. Resonance Effects[1]
Inductive Withdrawal (
): Fluorine is the most electronegative element (Pauling scale 3.98). Through the -bond framework, the two fluorine atoms at C1 strongly withdraw electron density, creating a significant partial positive charge () at C1.
Resonance Donation (
): Conversely, the fluorine lone pairs donate electron density into the alkene -system ( overlap).
The Net Result:
While
donation occurs, the effect dominates the -framework, while the -system is polarized. Crucially, the presence of the low-lying antibonding orbital allows for Negative Hyperconjugation . Electron density from the C=C -bond (or adjacent bonds) can delocalize into the orbital.
The Ambiphilic Paradox
This electronic arrangement creates a dual reactivity profile (Ambiphilicity) that is distinct from non-fluorinated 1-butene:
Electrophilic C1 (
): The dominant inductive effect and the presence of a good leaving group potential (fluoride) make C1 highly susceptible to nucleophilic attack (unlike typical electron-rich alkenes).
Nucleophilic C2 (
-Carbon): Due to negative hyperconjugation and polarization, the -carbon retains significant electron density, allowing it to react with strong electrophiles (e.g., in halocyclizations).[1]
Visualization of Electronic Pathways
Figure 1: The "Push-Pull" electronic mechanism governing the ambiphilic nature of 1,1-difluorobut-1-ene.
Part 2: Physicochemical Consequences & Bioisosterism[2][3]
In drug development, 1,1-difluorobut-1-ene is not merely a synthetic intermediate; it is a strategic structural motif.
The Carbonyl Bioisostere
The gem-difluoroalkene group (
) is a non-classical bioisostere of the carbonyl group ().[2]
Feature
Carbonyl ()
gem-Difluoroalkene ()
Impact on Drug Design
Geometry
Planar ()
Planar ()
Maintains binding pocket fit.
Polarity
Highly Polar
Polar (Dipole ~1.5-2.0 D)
Mimics electrostatic interactions.
H-Bonding
Strong Acceptor
Weak/Null Acceptor
Modulates solubility/permeability.
Metabolism
Susceptible to reduction/oxidation
Metabolically Stable
Blocks CYP450 oxidation sites.
Lipophilicity
Low (Hydrophilic)
High (Lipophilic)
Increases membrane permeability.
Key Insight: Replacing a labile amide or ketone with a gem-difluoroalkene can extend the half-life (
) of a lead compound while preserving its geometric affinity for the target receptor [1].
Part 3: Synthetic Protocols
To access 1,1-difluorobut-1-ene, the Julia-Kocienski Olefination is preferred over standard Wittig reagents due to higher yields and milder conditions for volatile alkenes. However, for general lab scale, the Difluoromethylation of Aldehydes using phosphonium salts is the industry standard for reliability.
Protocol: Synthesis of 1,1-Difluorobut-1-ene via Wittig-Type Reaction
Objective: Convert Butyraldehyde to 1,1-Difluorobut-1-ene.
Reagents: Butyraldehyde, Difluoromethyltriphenylphosphonium bromide (
), LiHMDS.
Step-by-Step Methodology:
Reagent Preparation:
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Charge with Difluoromethyltriphenylphosphonium bromide (1.2 equiv) and suspend in anhydrous THF (0.2 M concentration relative to aldehyde).
Ylide Generation:
Cool the suspension to -78 °C using a dry ice/acetone bath.
Add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 1.3 equiv) dropwise via syringe over 10 minutes.
Observation: The solution will turn a deep orange/red color, indicating the formation of the difluoro-ylide.
Stir at -78 °C for 30 minutes.
Addition:
Add Butyraldehyde (1.0 equiv) neat, dropwise to the cold ylide solution.
Allow the reaction to stir at -78 °C for 1 hour.
Warming & Quenching:
Remove the cooling bath and allow the reaction to warm to room temperature (23 °C) over 2 hours.
Quench the reaction by adding saturated aqueous
.
Workup & Isolation (Critical for Volatiles):
Note: 1,1-Difluorobut-1-ene is volatile (BP approx 15-20 °C). Do not use rotary evaporation.
Extract the aqueous layer with
(3x).
Dry combined organics over
and filter.
Purification: Distill the ether solution carefully using a fractionating column (Vigreux) to isolate the product from the solvent, or use the solution directly for subsequent steps if concentration permits.
The most common reaction applied to this scaffold is the functionalization of the C1 position.
Figure 2: The
mechanism. Nucleophiles attack the head, leading to addition-elimination and net fluorine substitution [2].
Part 4: Analytical Characterization
Validating the synthesis requires specific attention to NMR spectroscopy due to the spin-active nature of
and .
NMR Signatures
NMR (376 MHz, ):
Expect a characteristic pair of multiplets (due to geminal coupling if H is present, or cis/trans coupling to the vinyl proton).
Typical Shift:
-85 to -95 ppm.
Coupling:
is typically 30-50 Hz.
NMR (400 MHz, ):
Vinylic Proton (H-C2):
4.1 – 4.5 ppm (dt). It appears as a triplet of doublets due to coupling with the adjacent and the two Fluorine atoms.
Allylic Protons (
): 2.0 ppm.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Ichikawa, J. (2000). Fluorine-Containing Reagents: Approaches to the Synthesis of gem-Difluoroalkenes. Journal of Fluorine Chemistry.
Zheng, J., et al. (2013). Synthesis of gem-Difluoroalkenes via Copper-Catalyzed Decarboxylative Difluoromethylenation. Journal of the American Chemical Society.
PubChem. (n.d.).[3] 1,1-Difluorobut-1-ene Compound Summary. National Library of Medicine.
Application Note: Scalable Synthesis of 1,1-Difluorobut-1-ene from Butyraldehyde
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 1,1-difluorobut-1-ene from butyraldehyde (butanal). While historical methods rely on ozone-depleting dibromodifluoromethane...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 1,1-difluorobut-1-ene from butyraldehyde (butanal). While historical methods rely on ozone-depleting dibromodifluoromethane (
), this guide prioritizes the Sodium Chlorodifluoroacetate / Triphenylphosphine (Fuqua-Wittig) protocol. This method utilizes stable, solid reagents to generate the active difluoromethylene ylide in situ, offering a safer and environmentally superior alternative for laboratory and pilot-scale synthesis.
Key Advantages:
ODS-Free: Eliminates the use of regulated Class I ozone-depleting substances.
Operational Safety: Uses stable solid precursors rather than high-pressure toxic gases.
Scalability: Suitable for gram-to-multigram scale synthesis with standard glassware.
Retrosynthetic Analysis & Mechanism
The transformation involves the conversion of a carbonyl group to a gem-difluoroalkene. The mechanism proceeds via a modified Wittig reaction where the active ylide, difluoromethylene triphenylphosphorane (
), is generated in situ.
Reaction Pathway
Carbene Generation: Thermal decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene (
).
Ylide Formation: The electrophilic carbene is trapped by triphenylphosphine (
) to form the ylide.
Wittig Olefination: The ylide attacks the aldehyde, forming an oxaphosphetane intermediate, which collapses to yield the target alkene and triphenylphosphine oxide.
Mechanistic Visualization
Figure 1: Mechanistic pathway for the in-situ generation of difluoromethylene ylide and subsequent olefination.
Oven-dry a 250 mL 3-neck RBF and equip it with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Connect the outlet of the reflux condenser to a short-path distillation head leading to a receiving flask submerged in a dry ice/acetone bath (-78°C) .
Note: 1,1-Difluorobut-1-ene is a volatile liquid (estimated BP ~30-35°C). The
evolution during reaction can sweep the product out; the cold trap ensures quantitative recovery.
Step 2: Reagent Addition
Charge the flask with Triphenylphosphine (1.2 equiv) and anhydrous Diglyme (or DMF, 5 mL per mmol aldehyde).
Add Butyraldehyde (1.0 equiv).
Add Sodium Chlorodifluoroacetate (1.5 equiv) in one portion.
Expert Tip: For larger scales (>50 mmol), add the salt in portions over 30 minutes to control
evolution.
Step 3: Reaction & Distillation
Heat the mixture to 90–100°C with vigorous stirring.
Observation: Evolution of
gas will be observed. The solution will turn turbid as NaCl precipitates.
Maintain temperature for 2–4 hours .
The volatile product (1,1-difluorobut-1-ene) will co-distill with the
stream or reflux. If using a setup with a distillation takeoff, the product can be collected continuously in the cold trap.
After gas evolution ceases, increase bath temperature to 120°C for 30 minutes to drive over any remaining product into the trap.
Step 4: Workup & Purification
The cold trap contains the crude product and potentially trace solvent/aldehyde.
Redistillation: Perform a fractional distillation of the cold trap contents.
Collect the fraction boiling at 30–35°C (at atmospheric pressure).
Store the purified product in a sealed pressure tube or Schlenk flask at 4°C.
Characterization & Quality Control
Verify the identity of the synthesized olefin using Nuclear Magnetic Resonance (NMR).[4]
Technique
Parameter
Expected Signal
Interpretation
NMR
Chemical Shift
ppm (d) & ppm (d)
Characteristic gem-difluoro vinyl group. Signals split by each other () and the vinyl proton.
NMR
Vinyl Proton
ppm (m)
The proton at C2 () appears as a multiplet (dtd) due to coupling with two F atoms and the adjacent .
GC-MS
Molecular Ion
Parent ion for .
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of volatile gem-difluoroalkenes.
Troubleshooting & Expert Tips
Low Yield:
Cause: Incomplete decarboxylation or moisture in solvent.
Fix: Ensure Diglyme/DMF is anhydrous. Increase temperature to 110°C. Ensure
is fresh (not oxidized).
Product Loss:
Cause: Product is highly volatile.
Fix: Ensure the cold trap is maintained at -78°C (Dry ice/Acetone) throughout the reaction. Do not use a water condenser alone; the product will escape.
Salt Caking:
Cause: NaCl precipitation can hinder stirring.
Fix: Use a mechanical stirrer for scales >10g.
Safety & Compliance
Sodium Chlorodifluoroacetate: Hygroscopic solid. Irritant. Decomposes to release
and trace halides.
Difluorocarbene: Reactive intermediate. Although generated in situ, ensure the system is vented through a fume hood.
1,1-Difluorobut-1-ene: Flammable liquid/gas. Store in a cool, well-ventilated area.
References
Fuqua, S. A.; Duncan, W. G.; Silverstein, R. M. "A One-Step Synthesis of 1,1-Difluoroolefins from Aldehydes Using Sodium Chlorodifluoroacetate." Journal of Organic Chemistry, 1965 , 30(3), 1027–1029.
Burton, D. J.; Greenlimb, P. E. "Fluorinated Organometallics: Vinyl Lithium Reagents." Journal of Organic Chemistry, 1975 , 40(19), 2796–2801. (Foundational work on difluoroolefination).
Herkes, F. E.; Burton, D. J. "Fluoroolefins. I. The Synthesis of Beta-Substituted Perfluoroolefins." Journal of Organic Chemistry, 1967 , 32(5), 1311–1318.
PubChem Compound Summary. "1,1-Difluorobut-1-ene (CID 2782310)." National Center for Biotechnology Information, 2025 .
Application Note: High-Purity Synthesis of 1,1-Difluorobut-1-ene via Modified Wittig Olefination
Part 1: Executive Summary & Strategic Analysis The Bioisostere Imperative The gem-difluoroalkene moiety ( ) is a critical structural motif in modern drug discovery. It serves as a non-hydrolyzable, metabolically stable b...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Bioisostere Imperative
The gem-difluoroalkene moiety (
) is a critical structural motif in modern drug discovery. It serves as a non-hydrolyzable, metabolically stable bioisostere for the carbonyl group (). The high electronegativity of fluorine mimics the polarization of the carbonyl oxygen while eliminating the susceptibility to nucleophilic attack and enzymatic reduction.
The Synthetic Challenge: Volatility & Instability
Synthesizing 1,1-difluorobut-1-ene presents two specific engineering challenges that standard Wittig protocols fail to address:
Extreme Volatility: With a boiling point of approximately 3.7°C - 5°C , the product is a gas at standard laboratory conditions. Standard liquid-liquid extraction and rotary evaporation will result in total product loss .
Ylide Instability: The required ylide, difluoromethylenetriphenylphosphorane (
), is thermodynamically unstable and cannot be isolated. It must be generated in situ and trapped immediately.
The Solution: Reactive Distillation
This protocol utilizes the Burton-modified Wittig reaction using dibromodifluoromethane (
) and triphenylphosphine (). Crucially, we employ a Reactive Distillation strategy using a high-boiling solvent (Triglyme). This allows the volatile product to be distilled directly from the reaction matrix into a cryogenic trap as it forms, driving the equilibrium forward and simplifying isolation.
Part 2: Mechanistic Foundation
The reaction proceeds through the in situ generation of the phosphonium ylide, followed by the classic Wittig [2+2] cycloaddition.
Reaction Pathway[1][2][3][4][5][6][7]
Ylide Generation: Triphenylphosphine attacks dibromodifluoromethane to form the bromodifluoromethyltriphenylphosphonium bromide salt. Upon heating or treatment with metal (Zn), this eliminates bromine to generate the transient ylide.
Olefination: The ylide attacks propanal to form the oxaphosphetane intermediate.
Elimination: The driving force—formation of the strong
bond in triphenylphosphine oxide ()—expels the gem-difluoroalkene.
Figure 1: Mechanistic pathway for the generation of Ph3P=CF2 and subsequent olefination.[1]
Part 3: Detailed Experimental Protocol
Reagents & Equipment Table
Component
Specification
Role
Quantity (Scale: 50 mmol)
Propanal
>99%, Dry
Substrate
2.90 g (50 mmol)
Dibromodifluoromethane
Halon 1202
Source
15.7 g (75 mmol)
Triphenylphosphine
Reagent Grade
Ylide Gen.
39.3 g (150 mmol)
Triglyme
Anhydrous
Solvent
100 mL
Zinc Dust
Activated*
Promoter
4.9 g (75 mmol)
Apparatus
3-Neck Flask
Reactor
250 mL
Collection
Cold Trap
Receiver
Dry Ice/Acetone (-78°C)
Note: Zinc activation (wash with dilute HCl, water, acetone, ether, then dry) is critical for reproducible initiation.
Experimental Workflow
Safety Warning:
is an ozone-depleting substance and a volatile halocarbon. Work must be performed in a high-efficiency fume hood. 1,1-Difluorobut-1-ene is flammable and potentially narcotic.
Step 1: Reactor Setup for Reactive Distillation
Equip a 250 mL 3-neck round-bottom flask with:
Mechanical overhead stirrer (magnetic stirring may fail due to
Short-path distillation head connected to a receiving flask.
Crucial: Immerse the receiving flask in a Dry Ice/Acetone bath (-78°C) . The product is a gas/volatile liquid (BP ~4°C); failure to cool the receiver will result in loss.
Connect the system to an inert gas line (
or Ar) and purge.
Step 2: In-Situ Reagent Formation
Charge the flask with Triphenylphosphine (150 mmol) and Triglyme (100 mL) .
Add Activated Zinc Dust (75 mmol) .
Cool the mixture to 0°C using an ice bath.
Add Dibromodifluoromethane (75 mmol) slowly via syringe or cooled addition funnel. The reaction is exothermic; maintain temp <10°C.
Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Appearance: The solution will thicken as the phosphonium salt forms.
Step 3: Olefination & Isolation
Heat the reaction mixture to 80°C .
Add Propanal (50 mmol) dropwise via the addition funnel over 20 minutes.
Increase the bath temperature to 100-110°C .
Observation: The volatile product (1,1-difluorobut-1-ene) will co-distill with trace solvent vapors into the cold trap.
Maintain heating for 1-2 hours until distillation ceases.
Step 4: Purification
The contents of the cold trap will contain the product and potentially trace
or solvent.
Perform a bulb-to-bulb distillation (trap-to-trap) at low temperature.
Transfer the crude trap contents to a clean flask at -78°C.
Connect to a second trap at -196°C (Liquid
) or -78°C.
Allow the source flask to warm slowly to 0°C while keeping the receiver cold.
Store the purified product in a sealed, cold vessel (e.g., a Young's tube or stainless steel cylinder).
Figure 2: Operational workflow for the synthesis and isolation of volatile gem-difluoroalkenes.
Part 4: Quality Control & Characterization
Due to the volatility, standard LC-MS is not applicable. GC-MS and NMR are the required validation methods.
Expected Analytical Data
Technique
Parameter
Expected Signal
Interpretation
NMR
Chemical Shift
-85 to -95 ppm (dd)
Characteristic gem-difluoro vinyl signal.
NMR
Coupling
Hz
Geminal F-F coupling.
NMR
Vinyl Proton
4.0 - 4.5 ppm (dtd)
Triplet of doublets due to coupling with and two F atoms.
GC-MS
Molecular Ion
m/z 92
Parent ion ().
Troubleshooting Guide
Low Yield:
Cause: Product lost to evaporation. Fix: Ensure cold trap is at -78°C or lower. Check system tightness.
Cause: Inactive Zinc. Fix: Acid-wash zinc immediately before use.
Solidification of Reactor:
Cause: Buildup of
and Zinc salts. Fix: Use mechanical stirring (high torque) and sufficient solvent volume (Triglyme).
Product Contaminated with Starting Material:
Cause: Distillation temperature too high. Fix: Keep the head temperature below the BP of the solvent.
Part 5: References
Burton, D. J., & Herkes, F. E. (1967). Generation of difluorocarbene via the decomposition of fluorinated phosphonium salts. Tetrahedron Letters, 8(20), 1883-1888. Link
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1965). Synthesis of 1,1-difluoroolefins from aldehydes. The Journal of Organic Chemistry, 30(3), 1027-1029. Link
Wheaton, G. A., & Burton, D. J. (1983). Zinc-promoted reaction of dibromodifluoromethane and triphenylphosphine with aldehydes and ketones. The Journal of Organic Chemistry, 48(6), 917-927. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
PubChem. (n.d.). 1,1-Difluorobut-1-ene (Compound CID 2782310).[2] National Library of Medicine. Link
Application Note: Precision Polymerization of 1,1-Difluorobut-1-ene Executive Summary 1,1-Difluorobut-1-ene (DFB), a structural analog of vinylidene fluoride (VDF) featuring an ethyl tail, represents a niche but high-val...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Polymerization of 1,1-Difluorobut-1-ene
Executive Summary
1,1-Difluorobut-1-ene (DFB), a structural analog of vinylidene fluoride (VDF) featuring an ethyl tail, represents a niche but high-value monomer for developing fluorinated elastomers and hydrophobic coatings. Unlike VDF, the steric bulk of the ethyl group at the
-position introduces significant kinetic challenges for homopolymerization.
This guide details the High-Pressure Free Radical Polymerization workflow, the only reliable method to overcome steric hindrance and achieve high molecular weight poly(1,1-difluorobut-1-ene). We also outline a solution-phase copolymerization protocol for tuning material properties.
Chemical Identity & Mechanistic Insight
Monomer Structure: CF2=CH-CH2-CH3
CAS Registry Number: 407-09-0[1]
The "Gem-Difluoro" Effect
The 1,1-difluoro substitution creates a highly polarized double bond. The fluorine atoms withdraw electron density, making the monomer electron-deficient.
Reactivity: Highly susceptible to radical attack but resistant to cationic polymerization.
Steric Challenge: The ethyl group on the
-carbon creates steric interference during the propagation step, significantly lowering the ceiling temperature (). Successful polymerization requires conditions that favor the forward reaction rate () over depropagation.
DOT Diagram: Radical Propagation Mechanism
Figure 1: Mechanism of radical addition. Note the regioselective attack: The electrophilic radical prefers the electron-rich
-carbon, but the initial initiator radical often attacks the -carbon (CF2) due to stability of the resulting radical.
Pre-Polymerization Protocols
Monomer Purification (Critical)
Commercial DFB often contains stabilizers (e.g., terpenes) or isomeric impurities (1,1-difluorobut-2-ene).
Washing: Wash DFB with 5% NaOH to remove acidic impurities, followed by deionized water until neutral pH.
Drying: Pass over a column of activated molecular sieves (4Å) to remove moisture.
Degassing: Perform three Freeze-Pump-Thaw cycles. Oxygen is a potent inhibitor of fluoropolymerization and must be removed to < 1 ppm.
Equipment Requirements
Reactor: Hastelloy C-276 or Inconel autoclave (300 mL) rated for >200 bar. Stainless steel 316 is acceptable but prone to corrosion from trace HF.
Safety: Blast shield, HF gas sensors, and remote operation capability.
Diagnostic signal: -89 to -95 ppm (broad multiplet, CF₂ backbone).
Absence of sharp singlets at -85 ppm confirms consumption of monomer.
1H NMR:
Broad peaks at 1.5–2.0 ppm (CH₂-CH₃ side chain).
Thermal Analysis (DSC)
Tg (Glass Transition): Expected around -10°C to 20°C (higher than PVDF due to ethyl restriction).
Tm (Melting Point): DFB homopolymers typically show low crystallinity compared to PVDF.
Troubleshooting & Safety
Low Yield: Often caused by oxygen contamination. Ensure rigorous degassing.
Black Specs in Polymer: Indicates reactor corrosion or "burn" spots. Passivate reactor or lower temperature.
Safety Warning: Thermal decomposition of fluoropolymers releases HF and perfluoroisobutylene (PFIB), which are extremely toxic. Always work in a fume hood with HF-specific first aid (Calcium Gluconate gel) available.
References
Wenzel, J. E., et al. (2007).[3] Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium. Scholars' Mine. Link
PubChem. (n.d.).[4][5] 1,1-Difluorobut-1-ene Compound Summary. National Library of Medicine. Link
Feiring, A. E. (1994). Fluoroplastics. In Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press.
Taguet, A., et al. (2005). Copolymerization of Vinylidene Fluoride with 1,1-Difluoroalkenes. Macromolecules. (Extrapolated protocol for 1,1-difluoroalkene reactivity).
copolymerization of 1,1-Difluorobut-1-ene with vinylidene fluoride
Executive Summary This application note details the protocol for the radical copolymerization of Vinylidene Fluoride (VDF) with 1,1-Difluorobut-1-ene (1,1-DFB) . While VDF homopolymers (PVDF) possess excellent piezoelect...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the radical copolymerization of Vinylidene Fluoride (VDF) with 1,1-Difluorobut-1-ene (1,1-DFB) . While VDF homopolymers (PVDF) possess excellent piezoelectric and chemical resistance properties, their high crystallinity often limits solubility and flexibility. The incorporation of 1,1-DFB introduces a specific "defect" into the polymer backbone—an ethyl side chain adjacent to a gem-difluoro unit—which effectively disrupts crystallinity while maintaining the fluorinated character of the material.
This guide covers monomer handling, high-pressure autoclave synthesis, and critical microstructural analysis via
F-NMR.
Strategic Rationale & Mechanism
Why 1,1-Difluorobut-1-ene?
Unlike Hexafluoropropylene (HFP), which is the standard comonomer for VDF elastomers (e.g., Viton™), 1,1-DFB (
) offers a unique balance. The ethyl group provides steric bulk to lower the melting point () and glass transition temperature (), but the gem-difluoro head () ensures the propagating radical remains electrophilic, facilitating efficient cross-propagation with VDF.
Reaction Pathway
The polymerization proceeds via a free-radical mechanism.[1] Due to the asymmetry of both monomers, head-to-tail (H-T) addition is dominant, but head-to-head (H-H) "defects" are statistically significant in VDF polymerizations and must be quantified.
DOT Diagram: Reaction Workflow & Pathway
Figure 1: Workflow for the high-pressure copolymerization of VDF and 1,1-DFB.
Safety & Pre-requisites
VDF Hazard: VDF is a flammable gas (LEL 5.5%) and must be handled in a well-ventilated fume hood using spark-proof equipment.
Pressure: Reactions occur at 20–50 bar. Use a certified Hastelloy autoclave equipped with a rupture disk (rated 100 bar) and a digital pressure transducer.
Solvent: 1,1,1,3,3-Pentafluorobutane (Solkane® 365mfc) is the preferred solvent as it avoids chain transfer reactions common with standard organic solvents. Acetonitrile (ACN) or Dimethyl Carbonate (DMC) are acceptable alternatives if chain transfer constants are monitored.
Synthesized via dehydroiodination of 1-iodo-1,1-difluorobutane or commercial source.
Initiator
tert-Butyl peroxypivalate (TBPPI)
Radical Source
Half-life () ~1h at 74°C.
Solvent
1,1,1,3,3-Pentafluorobutane
Medium
Non-flammable, low transfer constant.
Standard
Benzene-d6 or Acetone-d6
NMR Solvent
For characterization.
Step-by-Step Synthesis Procedure
Step 1: Reactor Preparation
Clean a 100 mL Hastelloy autoclave with acetone, then dry under vacuum.
Leak test: Pressurize with
(30 bar) for 30 minutes. Ensure bar.
Vent
and place the reactor under vacuum (20 mbar) for 15 minutes to remove oxygen (O inhibits VDF polymerization).
Step 2: Liquid Charging
In a separate flask, dissolve TBPPI (1.0 mol% relative to total monomer) in the solvent.
Add the calculated amount of 1,1-DFB liquid.
Introduce this mixture into the autoclave via a vacuum-tight funnel or syringe port.[3]
Cool the autoclave to -80°C using an acetone/liquid nitrogen bath.
Step 3: Gas Transfer (VDF)
Place the VDF gas cylinder on a precision balance.
Connect the cylinder to the autoclave via a flexible steel hose.
Open the valve and allow VDF to condense into the reactor until the target mass is reached (e.g., for a 80:20 VDF:DFB molar feed, calculate mass based on MW).
Calculation:
mol. If , then mol ( g).
Close all valves and allow the reactor to warm to room temperature. Caution: Pressure will rise significantly.
Step 4: Polymerization
Heat the reactor to 75°C (optimal for TBPPI).
Stir at 600 rpm .
Monitor pressure drop. A pressure drop (
) indicates monomer consumption.
Termination: Stop reaction when
stabilizes or after 10-14 hours.
Quench reaction by immersing the autoclave in an ice bath.
Step 5: Workup
Slowly vent unreacted VDF gas (in a fume hood).
Pour the resulting viscous solution into cold pentane or methanol/water (depending on copolymer solubility; high 1,1-DFB content increases solubility in organics).
Filter the solid/gum and dry at 60°C under vacuum (10 mbar) for 24 hours.
Characterization & Validation
The success of the copolymerization is validated by
F-NMR . This is the only reliable method to determine the copolymer composition ( / ) and microstructure.
Temperature: 25°C (or 50°C if high VDF content causes gelling).
Key Spectral Assignments:
Chemical Shift (, ppm)
Assignment
Structural Unit
-91.0 to -93.0
VDF Head-to-Tail (Normal)
-113.0, -116.0
VDF Head-to-Head (Defect)
-94.0 to -95.0
1,1-DFB unit adjacent to VDF
-108.0 to -110.0
Chain Ends
or Initiator fragments
Calculating Copolymer Composition
To determine the molar fraction of VDF (
) in the copolymer:
Where
is the integral of the -91 to -116 ppm region (excluding DFB specific peaks) and is derived from the specific shifts of the difluoromethylene group attached to the ethyl side chain. Note: Due to overlap, 2D-NMR (HETCOR) is recommended for precise assignment in new copolymers.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<10%)
Oxygen inhibition
Increase vacuum time; use freeze-pump-thaw cycles for liquid monomers.
Low Yield (<10%)
Initiator death
Ensure TBPPI is fresh and stored at -20°C. Check reaction temperature (must be >60°C).
Insoluble Product
High VDF content
The copolymer is too crystalline. Increase the initial feed ratio of 1,1-DFB.
Pressure Spike
Runaway exotherm
Reduce total monomer concentration or initiator load. Ensure effective cooling jacket.
References
Ameduri, B. (2009). "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 109(12), 6632–6686. Link
Guiot, J., Ameduri, B., & Boutevin, B. (2002). "Copolymerization of Vinylidene Fluoride with 1,1-Difluoroethylene Analogues." Macromolecules, 35, 8694. Link
Banerjee, S., et al. (2017). "New Fluorinated Copolymers Synthesized by Radical Copolymerization of VDF with Fluorinated Olefins." Polymer Chemistry, 8, 1344. Link
Taguet, A., et al. (2005). "Kinetics of Radical Copolymerization of Vinylidene Fluoride with Hexafluoropropylene." Macromolecules, 38, 1369. Link
Ojima, I. (Ed.).[5] (2009).[3] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Context on biological relevance of gem-difluoro groups). Link
1,1-Difluorobut-1-ene as a fluorinated building block
Application Note: 1,1-Difluorobut-1-ene as a Strategic Fluorinated Building Block Abstract This technical guide profiles 1,1-Difluorobut-1-ene (DFB) , a versatile gem-difluoroalkene building block. Unlike its gaseous hom...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1,1-Difluorobut-1-ene as a Strategic Fluorinated Building Block
Abstract
This technical guide profiles 1,1-Difluorobut-1-ene (DFB) , a versatile gem-difluoroalkene building block. Unlike its gaseous homolog 1,1-difluoroethene, DFB is a volatile liquid, allowing for easier handling in benchtop synthesis while retaining the high electrophilicity characteristic of the gem-difluoroolefin motif. This note details its utility as a carbonyl bioisostere precursor, its reactivity in nucleophilic vinylic substitution (
V), and defluorinative coupling protocols.
Chemical Profile & Handling
1,1-Difluorobut-1-ene is characterized by the polarization of the C=C double bond, driven by the high electronegativity of the two fluorine atoms. This creates a distinct electrophilic center at C1, making it a "chemical chameleon" capable of reacting with nucleophiles, radicals, and transition metals.
Volatile. Handle with chilled syringes; store at 4°C.
Density
~1.0 g/mL
Phase separation in aqueous workups is distinct.
Reactivity
Electrophilic at C1
Susceptible to nucleophilic attack; inert to weak acids.
Safety & Storage:
Volatility: Due to its low boiling point, DFB should be handled in a fume hood. Reactions heated above 40°C require sealed pressure tubes or reflux condensers with coolant <0°C.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation or polymerization.
Strategic Value in Medicinal Chemistry
The gem-difluoroalkene moiety (
) is a recognized bioisostere of the carbonyl group ( or ).[2][3]
Metabolic Stability: Unlike ketones/aldehydes, DFB derivatives are resistant to reduction by aldo-keto reductases and nucleophilic attack by biological thiols in vivo [1].
Lipophilicity Modulation: The replacement of C=O with C=CF
typically increases logP, aiding membrane permeability while maintaining similar steric volume and bond angles.
Pka Modulation: When positioned
to an amine, the fluorine atoms lower the pKa, reducing hERG liability in basic amine drugs.
Reactivity Map & Pathways
The reactivity of DFB is dominated by the electron-deficient C1 position. The following diagram maps the three primary divergent pathways available to researchers.
Figure 1: Divergent reactivity of 1,1-difluorobut-1-ene allowing access to three distinct fluorinated chemical spaces.
Detailed Experimental Protocols
Protocol A: Synthesis of Monofluoroalkenes via
V
This reaction exploits the "addition-elimination" mechanism. A nucleophile adds to the C1 position, forming a carbanion stabilized by
-fluorine atoms (negative hyperconjugation), followed by the elimination of a fluoride ion.
Target: Construction of monofluoroalkenyl ethers or amines.
Materials:
1,1-Difluorobut-1-ene (1.0 equiv)
Nucleophile (e.g., Sodium Phenoxide or Morpholine) (1.2 equiv)
Base: NaH (if using alcohols/phenols) or KHMDS
Solvent: Dry DMF or THF (0.2 M)
Silyl Reagent: TMS-Cl (1.2 equiv) — Critical for driving equilibrium.
Step-by-Step:
Preparation: In a flame-dried Schlenk tube under Argon, dissolve the nucleophile in dry THF.
Activation: If using an alcohol/phenol, add NaH (1.2 equiv) at 0°C and stir for 30 min to generate the alkoxide.
Addition: Cool the mixture to -78°C. Add 1,1-difluorobut-1-ene slowly via a chilled syringe. The low temperature prevents polymerization.
Reaction: Allow the mixture to warm to 0°C over 2 hours.
Mechanistic Insight: The intermediate carbanion is stable.[4] To force elimination of fluoride, a "fluoride scavenger" is often helpful.
The "Silyl Trick": Add TMS-Cl (1.2 equiv). This traps the eliminated fluoride as TMS-F (gas/volatile), shifting the equilibrium irreversibly toward the monofluoroalkene product [2].
Workup: Quench with sat. NaHCO
. Extract with EtO.
Purification: Silica gel chromatography. Note: Monofluoroalkenes can be sensitive to acidic silica; add 1% Et
N to the eluent.
Protocol B: Hydration to Difluoromethyl Ketones
This transforms the alkene into a difluoromethyl ketone (
), a transition-state inhibitor motif for proteases.
Materials:
1,1-Difluorobut-1-ene
Acid: Conc. H
SO or TfOH
Solvent: Wet CH
Cl or HFIP (Hexafluoroisopropanol)
Step-by-Step:
Dissolve 1,1-difluorobut-1-ene in wet CH
Cl (containing 5 equiv water).
Add acid catalyst (10 mol%) at 0°C.
Stir vigorously. The reaction proceeds via protonation of the C2 position to form a carbocation at C1, which is stabilized by the fluorine lone pairs (fluorine resonance effect), followed by water attack.
Monitoring: Monitor by
F NMR. The starting material (dd, ~ -90 ppm) will disappear, replaced by the product signal (d, ~ -120 to -130 ppm, Hz).
Troubleshooting & Self-Validation
To ensure experimental success, use these "self-validating" checkpoints:
Checkpoint
Observation
Diagnosis/Action
Start Material Check
F NMR: ~ -89 ppm (d) and -91 ppm (d)
Confirm purity of DFB. If peaks are broad, re-distill to remove oligomers.
Reaction Stalled
No change in F signals after 2h
The intermediate anion is too stable. Action: Add TMS-Cl or raise temp to RT (if sealed).
Product Volatility
Low yield after rotovap
The product (monofluoroalkene) may be volatile. Action: Do not evaporate to dryness; use pentane extraction and telescope directly.
Workflow Diagram:
V Reaction Logic
Figure 2: Decision tree for maximizing yield in nucleophilic vinylic substitution.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Ichikawa, J. (2000).[5] Fluorine-Containing Synthons: 1,1-Difluoro-1-alkenes as Useful Intermediates. Journal of Fluorine Chemistry. Link
Lang, S. B., et al. (2017).[6] Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angewandte Chemie International Edition. Link
Vaughn, I. W., et al. (2020).[7] Nucleophilic Vinylic Substitution of 1,1-Difluoroalkenes. Organic Letters. Link
Application Note: Poly(1,1-Difluorobut-1-ene) in Advanced Coatings & Dielectrics
This guide outlines the technical specifications, synthesis protocols, and application workflows for Poly(1,1-Difluorobut-1-ene) (pDFB) and its functional copolymers. While 1,1-difluoro-1-butene is widely recognized as a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, synthesis protocols, and application workflows for Poly(1,1-Difluorobut-1-ene) (pDFB) and its functional copolymers.
While 1,1-difluoro-1-butene is widely recognized as a blowing agent or intermediate, its polymerization yields a specialized amorphous fluoropolymer . Unlike semi-crystalline PVDF (polyvinylidene fluoride), the ethyl side chain in pDFB disrupts chain packing, rendering the polymer soluble in common organic solvents while retaining the high dielectric strength and hydrophobicity characteristic of fluorinated materials.
Material Profile & Technical Specifications
Poly(1,1-Difluorobut-1-ene) is a side-chain fluorinated polyolefin. Its structural distinctiveness lies in the gem-difluoro group combined with an ethyl side chain, which imparts unique solubility and processing advantages over traditional fluoropolymers.
Property
Value (Approx/Theoretical)
Relevance
Monomer CAS
407-09-0
Precursor identification.
Repeat Unit
Backbone structure.
Morphology
Amorphous
High transparency; soluble in THF/Acetone.
Contact Angle
~105° - 110° (Water)
Excellent hydrophobicity for protective coatings.
Dielectric Constant ()
~2.5 - 3.0
Low- dielectric for organic electronics (OFETs).
Solubility
THF, MEK, Acetone, Ethyl Acetate
Key Advantage: Does not require toxic NMP/DMF.
Thermal Stability
Suitable for high-temp annealing processes.
Core Applications
A. Solution-Processable Dielectric Layers for OFETs
Unlike PVDF, which requires high-boiling solvents (NMP) that can damage organic semiconductor layers, pDFB is soluble in volatile, "orthogonal" solvents like butyl acetate or MEK. This makes it an ideal top-gate dielectric in Organic Field-Effect Transistors (OFETs), where it protects the semiconductor without dissolving it.
B. Hydrophobic & Anti-Fouling Coatings
The pendant ethyl group and fluorinated backbone create a low-surface-energy barrier.[1] pDFB coatings are optically clear (due to low crystallinity) and can be applied via spray or spin coating to protect sensors, optical lenses, or microfluidic channels from moisture and bio-adhesion.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of 1,1-Difluorobut-1-ene
Note: 1,1-Difluorobut-1-ene is a volatile liquid/gas (bp ~15–20°C estimated). All reactions must occur in a pressure-rated vessel.
Reagents:
Monomer: 1,1-Difluorobut-1-ene (≥99%, distilled).
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
Solvent: Acetonitrile (anhydrous) or 1,1,2-Trichlorotrifluoroethane (if available/permitted).
Precipitant: Cold Methanol.
Workflow:
Preparation: In a glovebox, dissolve AIBN (1.0 mol% vs monomer) in the solvent.
Charging: Transfer the solution to a stainless steel Parr reactor or heavy-wall glass pressure tube.
Monomer Addition: Condense 1,1-Difluorobut-1-ene into the reactor at -78°C (dry ice/acetone bath) to ensure accurate massing.
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical propagation).
Polymerization: Seal the reactor and heat to 65°C for 24–48 hours . Magnetic stirring is required.
Isolation: Cool the reactor to room temperature. Vent unreacted monomer carefully into a fume hood.
Purification: Pour the viscous polymer solution dropwise into excess cold methanol (-20°C) under vigorous stirring. The polymer will precipitate as a white/translucent gum.
Drying: Dry the precipitate under vacuum at 40°C for 24 hours.
Protocol 2: Fabrication of Dielectric Thin Films (Spin Coating)
Objective: Create a pinhole-free, 300 nm dielectric layer on a silicon wafer.
Solution Prep: Dissolve pDFB in Methyl Ethyl Ketone (MEK) or Butyl Acetate to a concentration of 40 mg/mL.
Tip: Filter through a 0.45 µm PTFE syringe filter to remove gel particles.
Substrate Cleaning: Sonicate Si wafer in Acetone -> IPA -> DI Water (5 min each). UV-Ozone treat for 10 min.
Deposition:
Dispense 100 µL of solution onto the substrate center.
Spin Step 1: 500 rpm for 5 sec (spread).
Spin Step 2: 2000 rpm for 45 sec (thinning).
Annealing: Bake at 100°C for 30 min on a hotplate to remove residual solvent and densify the film.
The following diagram illustrates the critical decision pathways for synthesizing and processing pDFB, highlighting the "Orthogonal Solubility" advantage in device fabrication.
Caption: Workflow for pDFB synthesis and application selection. Note the solubility check ensures compatibility with orthogonal processing in organic electronics.
References
Title: Blowing agent compositions for insulating foams (WO2019232038A1).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: DFB-PUR-001
Subject: Isolation, Purification, and Storage of Volatile Gem-Difluoroalkenes
Compound: 1,1-Difluorobut-1-ene (CAS: 407-09-0)
Physical State: Gas/Volatile Liquid (Boiling Point: ~3.7°C)
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have synthesized 1,1-difluorobut-1-ene (DFB) but are facing difficulties with low recovery yields or persistent byproducts .
Crucial Technical Insight: The most common failure mode with this compound is treating it like a standard organic liquid. With a boiling point of approximately 3.7°C [1], DFB is a gas at room temperature.[1] Standard rotary evaporation or ambient filtration will result in total product loss . This guide details the Cryogenic Trap-to-Trap Distillation method required to isolate this molecule.
Module 1: Troubleshooting & Diagnostics
Issue 1: "I finished my reaction, worked it up, but my flask is empty."
Diagnosis: Volatility Loss.
Root Cause: You likely used a rotary evaporator or vacuum pump at room temperature. DFB has a vapor pressure significantly higher than common solvents (Ether, THF) at standard conditions.
Corrective Action:
Stop using the Rotavap.
Switch to Cryogenic Distillation (See Protocol A).
Perform all liquid-liquid extractions with solvents pre-cooled to 0°C if possible, and keep the receiving flask on dry ice.
Issue 2: "My NMR shows aromatic peaks (7.0–8.0 ppm) and solids in the oil."
Diagnosis: Contamination by Olefination Byproducts.
Root Cause:
Julia-Kocienski Reaction: Presence of sulfones or sulfinates.
Wittig Reaction: Presence of triphenylphosphine oxide (TPPO).
Corrective Action:
These impurities are non-volatile solids. Because DFB is a gas/volatile liquid, do not attempt column chromatography (you will lose the product on the silica). Instead, use the volatility difference to your advantage: distill the product away from the impurities.
Issue 3: "The product polymerizes or turns yellow upon storage."
Diagnosis: Acid-Catalyzed Degradation / Polymerization.
Root Cause: Gem-difluoroalkenes are susceptible to hydrolysis in acidic conditions (forming carboxylic acids) and can polymerize.
Corrective Action:
Store over activated 4Å Molecular Sieves to remove moisture.
Add a radical inhibitor (e.g., BHT , 100 ppm) if the downstream application permits.
Store in a sealed pressure tube or J-Young NMR tube at -20°C or lower .
Module 2: Experimental Protocols
Protocol A: Cryogenic Trap-to-Trap Distillation (The "Static" Vacuum)
This is the gold standard for isolating DFB from reaction mixtures (e.g., THF/Ether solutions).
Prerequisites:
Vacuum line (Schlenk line).
Liquid Nitrogen (
) and Dry Ice/Acetone baths.
High-vacuum grease (Dow Corning).
Workflow:
Quench & Dry: Perform your reaction workup rapidly with cold solvents. Dry the organic phase over
in a flask kept on ice. Filter into a Schlenk flask (Flask A) .
Freeze-Pump-Thaw:
Attach Flask A to the vacuum line.
Freeze the solution with
.
Open vacuum to remove non-condensable gases (Argon/Nitrogen). Close vacuum.
The Transfer (Bulb-to-Bulb):
Connect Flask A via a wide-bore bridge to a receiving Schlenk flask (Flask B) .
Cool Flask B with
(acting as the thermodynamic sink).
Allow Flask A to warm to 0°C (Ice bath) or Room Temperature (controlled).
Mechanism: The solvent and DFB will distill over to Flask B. The heavy impurities (Phosphine oxides, salts) will remain in Flask A.
Fractional Distillation (Separating DFB from Solvent):
Now Flask B contains Solvent + DFB.
Set up a fractional distillation column with a reflux condenser cooled to -20°C (circulating chiller).
Gently heat the pot. DFB (BP 3.7°C) will distill first.
Collect into a receiver cooled to -78°C .
Protocol B: Chemical Decontamination (Pre-Distillation)
If you must remove oxidizable impurities before distillation.
Impurity Type
Source
Treatment
Phosphines ()
Wittig
Add polymer-bound tosyl azide or treat with (carefully) to convert to oxide, which remains in the pot during distillation.
Sulfones
Julia
These are involatile. They will remain in the residue during Protocol A.
Aldehydes
Unreacted Start Material
Wash with aqueous (Bisulfite) to form adducts (solids) before drying.
Module 3: Visualized Workflows
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification method based on your reaction mixture.
Caption: Decision matrix for purifying 1,1-difluorobut-1-ene based on solvent and impurity profile.
Figure 2: The Cryogenic Distillation Setup
Schematic representation of the required physical setup.
Caption: Schematic of the 'Trap-to-Trap' vacuum transfer method essential for volatile fluorinated alkenes.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography?A:No. DFB is too volatile. The heat of adsorption generated by silica gel, combined with the gas flow, will cause the compound to evaporate off the column before it can be collected. Furthermore, silica can be slightly acidic, potentially degrading the product [2].
Q: How do I determine the yield if I can't weigh it easily?A: Use Quantitative 19F NMR .
Add a weighed amount of an internal standard (e.g.,
-trifluorotoluene or fluorobenzene) to the crude mixture in the NMR tube.
Integrate the DFB fluorine signals against the standard.
Calculate the molar yield directly in solution. This avoids evaporative losses during weighing.
Q: What are the characteristic NMR signals for verification?A:
19F NMR: Expect a pair of doublets (or multiplets) around -80 to -90 ppm (typical for gem-difluoroalkenes) [3].
1H NMR: The vinylic proton (on C2) usually appears as a complex multiplet due to coupling with the two non-equivalent fluorine atoms (
) and the adjacent ethyl group.
References
ChemicalBook. (2025). 1,1-Difluorobut-1-ene Product Properties and Boiling Point Data. Retrieved from
Ichikawa, J. (2000).[2] Fluorine-Containing Reagents: Synthesis of gem-Difluoroalkenes. Journal of Fluorine Chemistry. (General reference for stability and handling of difluoroalkenes).
Molander, G. A., et al. (2017).[3] Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. ChemistryViews. Retrieved from
PubChem Database. (2025). 1,1-Difluorobut-1-ene (CAS 407-09-0).[1][4] National Center for Biotechnology Information. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System: Synthesis of 1,1-Difluorobut-1-ene
Status: OPEN
Agent: Senior Application Scientist, Fluorine Chemistry Division
Ticket ID: FBB-C4-DF-001
Subject: Troubleshooting Yield Loss & Synthesis Failure for 1,1-Difluorobut-1-ene
User Issue Summary
"I am attempting to synthesize 1,1-difluorobut-1-ene (
) from butyraldehyde. I’ve tried a standard Wittig protocol, but I am recovering <5% yield. The NMR of the crude reaction mixture shows product, but after workup and concentration, it disappears. Is the compound unstable?"
Part 1: The Core Diagnosis (Root Cause Analysis)
Diagnosis: You are likely experiencing Volatility-Induced Product Loss , not chemical decomposition.
While gem-difluoroalkenes can be sensitive to hydrolysis under highly acidic conditions, 1,1-difluorobut-1-ene is chemically robust enough to survive standard workups. The critical oversight is physical: 1,1-difluorobut-1-ene is extremely volatile.
Boiling Point Estimation: While 1-butene boils at -6°C, the introduction of the gem-difluoro motif increases the boiling point due to increased molecular weight and slight polarity, but it remains a low-boiling liquid (estimated b.p. range: 15°C – 25°C ).
The Error: If you use a rotary evaporator (rotovap) even at mild vacuum (e.g., 300 mbar) or ambient temperature, you are co-evaporating your product with the solvent.
Part 2: Strategic Solutions (Troubleshooting Guides)
Solution A: The "Volatility Trap" Protocol (Isolation)
Use this if you must isolate the pure material.
The Fix: Do NOT use a rotary evaporator. You must use a fractional distillation setup directly from the reaction mixture or a high-boiling solvent chase.
Step-by-Step Workflow:
Solvent Switch: Conduct the reaction in a high-boiling solvent like Diglyme (b.p. 162°C) or Triglyme instead of THF/DCM.
Quench: Quench the reaction cold.
Direct Distillation: Attach a short-path distillation head directly to the reaction vessel.
Cryogenic Collection: Immerse the receiving flask in a Dry Ice/Acetone bath (-78°C).
Heat: Gently heat the reaction flask. The product (b.p. ~20°C) will distill over first, leaving the high-boiling solvent and salts behind.
Solution B: The "Solution-Phase" Strategy (Recommended)
Use this if the alkene is an intermediate for a subsequent step.
The Fix: Avoid isolation entirely. Telomerize or react in situ.
Extract the product into a deuterated solvent (e.g.,
) or the solvent required for the next step.
Quantify yield via
NMR using an internal standard (e.g., -trifluorotoluene).
Proceed immediately to the next transformation.
Part 3: Synthesis Route Selection (Methodology)
You mentioned using a "standard Wittig." For gem-difluoroalkenes, the classic Wittig (
) is notoriously difficult due to the instability of the ylide and the need for harsh conditions (often requiring HMPA or ozone-depleting substances).
Recommendation: Switch to the Julia-Kocienski Olefination .
This method uses Difluoromethyl 2-pyridyl sulfone , which is stable, easier to handle, and provides higher selectivity.
Comparative Data: Wittig vs. Julia-Kocienski
Feature
Classic Wittig ()
Julia-Kocienski (2-PySOCFH)
Reagent Stability
Low (Ylide unstable)
High (Sulfone is shelf-stable)
Conditions
Harsh (Reflux/HMPA often needed)
Mild (-78°C to RT)
Purification
Difficult ( removal)
Easier (Water-soluble byproducts)
Atom Economy
Poor
Moderate
Success Rate (C4)
Low (Polymerization risk)
High (Controlled activation)
Part 4: Visualizing the Mechanism (Julia-Kocienski)
The following diagram illustrates the mechanistic pathway of the Julia-Kocienski reaction, highlighting the critical "Smiles Rearrangement" step which drives the reaction forward irreversibly.
Caption: The Julia-Kocienski pathway. The Smiles rearrangement allows for mild elimination of
, avoiding the harsh conditions that degrade volatile C4 products.
Part 5: Detailed Experimental Protocol (Julia-Kocienski)
Objective: Synthesis of 1,1-difluorobut-1-ene via Difluoromethyl 2-pyridyl sulfone.
LiHMDS (Lithium bis(trimethylsilyl)amide): 14.0 mmol (1.0 M in THF).
Solvent: Anhydrous THF (or Diglyme if distilling directly).
Procedure:
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Add 2-Pyridyl Difluoromethyl Sulfone (12.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (Dry Ice/Acetone bath).
Deprotonation: Dropwise add LiHMDS (14.0 mmol) over 10 minutes. The solution typically turns deep orange/red (formation of the difluoromethyl carbanion). Stir for 20 minutes at -78°C.
Addition: Add Butanal (10.0 mmol) dropwise.
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 2 hours.
Technical Note: The Smiles rearrangement usually requires warming to RT to proceed efficiently.
Workup (CRITICAL STEP):
Do NOT perform a standard aqueous extraction followed by rotovap.
Method: Quench with saturated
(5 mL).
Isolation: Attach a distillation head directly to the reaction flask. Distill the mixture at ambient pressure (or slight vacuum if using Diglyme) into a receiver cooled to -78°C. The THF will co-distill with the product.
Purification: If pure THF-free product is needed, careful fractional distillation is required (Product b.p. ~20°C vs THF b.p. 66°C).
Part 6: FAQ - Common Failures
Q: Can I use the Ruppert-Prakash reagent (
) instead?A: Not directly for olefination. is a nucleophilic trifluoromethylating agent. While there are "modified" HWE protocols using phosphonates derived from it, the Julia-Kocienski sulfone method is superior for terminal difluoroalkenes.
Q: Why is my product polymerizing?A: 1,1-difluoroalkenes are electron-deficient monomers. Storing them neat without a stabilizer (like BHT) or in the presence of Lewis acids can trigger polymerization. Store in solution at -20°C.
Q: I see a peak at -85 ppm in
NMR. Is this product?A: likely yes. Terminal gem-difluoroalkenes typically show a characteristic doublet of doublets (or multiplets) in the -80 to -95 ppm range.
References
Julia-Kocienski Olefination Mechanism & Scope
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. J. Chem. Soc., Perkin Trans. 1, 2563–2585. Link
Difluoromethyl 2-pyridyl sulfone Reagent
Zajc, B., & Kumar, R. (2006). Synthesis of gem-difluoroalkenes via Julia-Kocienski olefination. Organic Letters, 8(26), 5987-5990. Link
Volatility of Fluorinated Alkenes
Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing. (General reference for physical properties of fluoro-olefins).
General Review of gem-Difluoroalkene Synthesis
Gao, B., Zhao, Y., & Hu, J. (2015). Strategies for the Synthesis of gem-Difluoroalkenes. Chemistry – A European Journal, 21(21), 7672-7688. Link
Technical Support Center: Synthesis of 1,1-Difluorobut-1-ene
Ticket ID: GEM-DF-C4 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Executive Summary: The "Invisible" Product You are likely reading this because your synthesis of 1,1-difluo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: GEM-DF-C4
Status: Open
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The "Invisible" Product
You are likely reading this because your synthesis of 1,1-difluorobut-1-ene (CAS: 407-09-0) failed to yield isolated material, despite promising crude NMR data.
The Immediate Diagnosis:
The most common failure mode for this specific C4 analog is not chemical, but physical . With a boiling point estimated between 15°C and 22°C , 1,1-difluorobut-1-ene is extremely volatile. Standard rotary evaporation will strip the product along with the solvent.
This guide addresses the three critical failure modes:
Fugitive Emissions (Volatility): Loss of product during isolation.
The "Cannibal" Reagent (Wittig): Difluorocarbene dimerization.
Protonation & Aldol (Julia-Kocienski): Side reactions specific to enolizable aldehydes like propanal.
Issue: User reports "Clean crude NMR, but empty flask after concentration."
Technical Explanation:
The gem-difluoro group increases volatility relative to the parent alkane due to low polarizability, though the dipole moment adds some retention. 1,1-difluorobut-1-ene behaves similarly to ethyl chloride or dimethyl ether. It is a gas or near-gas at standard temperature and pressure (STP).
Troubleshooting Protocol:
Step
Action
Rationale
1
Do NOT Rotovap
Vacuum will remove the product instantly.
2
Telechelic Trapping
If this is an intermediate, react it in situ. Do not isolate.
3
Distillation Isolation
If isolation is mandatory, distill the reaction mixture directly through a Vigreux column into a receiver cooled to -78°C .
| 4 | Solvent Switch | Use high-boiling solvents (e.g., Triglyme) for the reaction, allowing the product to be distilled out as it forms (Reactive Distillation). |
Module 2: The Wittig Route (Phosphonium Ylides)
Method:
Troubleshooting Ticket #1: Reagent Consumption without Product
Symptom:
is consumed, but propanal remains.
Root Cause:Carbene Dimerization. The active species, difluorocarbene (:CF), is generated faster than it is trapped by the phosphine/aldehyde, leading to the formation of tetrafluoroethylene (TFE) or stabilization by solvent.
Mechanistic Pathway:
The reaction relies on the in situ formation of the ylide
. If the concentration of is locally low, :CF dimerizes.
Figure 1: Competition between Ylide formation and Carbene dimerization.
Corrective Actions:
Stoichiometry: Increase
to 2.2 - 4.0 equivalents . Excess phosphine ensures the carbene is trapped immediately as the ylide.
Temperature: Run the ylide generation at 0°C to room temperature , not reflux. High heat promotes carbene ejection.
Solvent: Use DMAc (Dimethylacetamide) or DMF rather than THF. The polar aprotic solvent stabilizes the charged intermediates.
Module 3: The Julia-Kocienski Route (Sulfones)
Method: Difluoromethyl 2-pyridyl sulfone (Hu's Reagent) + Base + Propanal.
Symptom: NMR shows a mixture of alcohols and non-fluorinated alkenes.
Root Cause:Base-Induced Aldol Condensation.
Propanal has acidic
-protons. The strong bases (LiHMDS, NaH) required to deprotonate the sulfone often deprotonate the aldehyde instead, causing it to react with itself.
Troubleshooting Ticket #3: Stalled Intermediate
Symptom: Isolation of the
-alkoxy sulfone (intermediate adduct) rather than the alkene.
Root Cause:Failed Smiles Rearrangement.
The Julia-Kocienski mechanism requires a specific rearrangement (Smiles) to eject and the pyridyl group. This step often has a higher activation energy than the initial addition.
Figure 2: The branching path of Julia-Kocienski olefination showing the Aldol risk.
Corrective Actions:
Base Selection: Switch to CsF (Cesium Fluoride) as the base if using silylated nucleophiles, or use LHMDS at -78°C strictly.
Order of Addition: Pre-metallate the sulfone completely at -78°C before adding the aldehyde. Never mix base and aldehyde directly.
Barbieri Conditions: If stability is an issue, add the base to a mixture of sulfone and aldehyde very slowly to keep the base concentration low (though this risks aldol).
The "Push": If the intermediate sticks, warm the reaction to room temperature or reflux after the initial addition is complete to force the Smiles rearrangement.
FAQ: Frequently Asked Questions
Q: Can I use the Horner-Wadsworth-Emmons (HWE) reaction instead?A: Yes, using diethyl (difluoromethyl)phosphonate . However, the carbanion is less nucleophilic than the Wittig ylide. For propanal, this often results in lower yields due to the competing aldol condensation. If you choose HWE, use LiHMDS as the base to minimize nucleophilic attack on the phosphonate itself.
Q: How do I store 1,1-difluorobut-1-ene?A: It must be stored as a solution (e.g., in THF or
) in a sealed pressure tube or J. Young flask at -20°C . Pure material should be handled like a liquefied gas.
Q: I see a peak at -110 ppm in
F NMR. What is it?A: This is likely difluoromethane (), resulting from the protonation of your difluoromethyl anion by adventitious water. Dry your solvents over molecular sieves (3Å) for at least 24 hours.
References
Wittig Methodology (Classic):
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1965). A One-Step Synthesis of 1,1-Difluoroolefins from Aldehydes. The Journal of Organic Chemistry, 30(3), 1027–1029.
[Link]
Julia-Kocienski Methodology:
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[1] Organic Letters, 12(7), 1444–1447.
[Link]
General Fluorine Handling & Properties:
Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
[Link]
Technical Support Center: Handling & Storage of 1,1-Difluorobut-1-ene
Compound Identity: 1,1-Difluorobut-1-ene CAS: 407-09-0 Support Ticket Status: Active Classification: Liquefied Gas / Volatile Reagent[1] Physicochemical Profile & Storage Logic[2] User Question: I ordered this reagent ex...
Author: BenchChem Technical Support Team. Date: February 2026
Compound Identity: 1,1-Difluorobut-1-ene
CAS: 407-09-0
Support Ticket Status: Active
Classification: Liquefied Gas / Volatile Reagent[1]
Physicochemical Profile & Storage Logic[2]
User Question: I ordered this reagent expecting a liquid, but the container seems pressurized or empty. What are the physical properties I need to be aware of?
Technical Response:
1,1-Difluorobut-1-ene is a "boundary" compound.[2] With a boiling point of approximately 4°C to 6°C (depending on purity and atmospheric pressure), it exists as a gas at standard room temperature (25°C) but can be easily liquefied with mild cooling.[2] It behaves similarly to high-volatility ethers or light hydrocarbons but carries the added density and reactivity of fluorinated motifs.[2][3]
Key Data Table[1][2][3][4][5][6]
Property
Value
Operational Implication
Boiling Point
~3.7°C – 6.0°C
CRITICAL: Will flash-boil if opened at room temperature.[2] Must be handled as a gas or condensed liquid.[2][3]
State at 20°C
Gas (Colorless)
Requires pressure-rated vessels or cylinders.[2][3]
Density
~1.02 g/mL (at <4°C)
Denser than standard hydrocarbons; sinks in water (if immiscible).[2][3]
Susceptible to nucleophilic attack; potential for spontaneous polymerization if uninhibited.[2][3]
Storage Protocol
Primary Storage: Store in the original pressurized cylinder or heavy-walled pressure vessel.
Temperature: Keep at -20°C or lower (freezer) to maintain liquid phase and reduce internal pressure.
Stability: Protect from light.[2][3][4][5] While less prone to explosive polymerization than tetrafluoroethylene (TFE), gem-difluoroalkenes can oligomerize.[2] Ensure the container is sealed with a PTFE-lined cap or valve.[2][3]
Transfer & Handling Protocols (The "How-To")
User Question: How do I transfer a precise amount (e.g., 5 mmol) into my reaction flask without losing it to evaporation?
Technical Response:
You cannot use standard syringe techniques at room temperature.[2][3] The liquid will boil inside the needle, causing vapor lock and inaccurate dosing.[2][3] Use the Cold-Trap Condensation Method or the Mass Difference Method .[2][3]
Method A: The Cold-Trap Condensation (Recommended for Precision)
This method condenses the gas directly into your reaction solvent.[2][3]
Prepare Reaction Vessel: Flame-dry your Schlenk flask containing the reaction solvent and stir bar. Cool this flask to -78°C (Dry ice/acetone).
Connect Source: Attach the 1,1-difluorobut-1-ene source (cylinder or cooled vessel) to the reaction flask via a gas manifold or cannula.
Transfer: Open the source valve.[2][3] The temperature gradient will drive the reagent from the source (warmer) to the reaction flask (colder), where it will condense.[2][3]
Quantification: Place the reaction flask on a balance before and after transfer (disconnecting hoses briefly) to determine the mass added.
Calculation: Mass (g) / 92.09 g/mol = Moles.[2][3]
Method B: The Syringe Transfer (Only for Sub-Zero Handling)
Only attempt this if you can keep the reagent, syringe, and destination flask below 0°C throughout the process.
Pre-cool the reagent bottle to -20°C.
Pre-cool a gas-tight syringe (with Teflon-tipped plunger) in a freezer.
Rapidly withdraw the liquid and inject it into a pre-cooled (-78°C) reaction mixture.
Warning: This method often leads to 10-20% loss due to vaporization in the needle dead volume.[2][3]
Decision Logic for Handling
Figure 1: Decision tree for selecting the correct transfer method based on container type.
Troubleshooting Reactivity & Stability
User Question: My yield is consistently lower than expected (e.g., 40% vs. 80%). I suspect the reagent is degrading or not reacting. Why?
Technical Response:
Low yields with gem-difluoroalkenes are rarely due to "degradation" in the bottle but rather fugacity (loss of volatile reagent) or side reactions specific to the
Because the boiling point is ~4°C, if you run a reaction at room temperature without a sealed pressure tube, the reagent will evaporate before it reacts.[3]
Solution: Perform the reaction in a sealed pressure vessel (e.g., heavy-walled glass tube with a Teflon screw cap).[2][3]
Solution: Use a large excess (1.5 – 2.0 equivalents) to account for headspace loss.[2][3]
Issue 2: Nucleophilic Attack Vector
The
position (bearing the fluorines) is highly electrophilic due to the inductive effect of the two fluorine atoms.[2][3]
Mechanism: Nucleophiles (Nu-) attack
, leading to a carbanion at .[2][3] This intermediate is stabilized by the fluorine atoms (negative hyperconjugation) but is prone to defluorination (elimination of F-) if the conditions allow.[2][3]
Troubleshooting: If you observe a monofluorinated product (vinyl fluoride) instead of the difluoro-adduct, your reaction conditions might be promoting
Check: Are you using a transition metal catalyst (Pd, Ni)? These often facilitate C-F bond activation/cleavage [1].[2][3]
Issue 3: Hydrolysis
While less sensitive than acid chlorides, gem-difluoroalkenes can hydrolyze in the presence of strong acids and water, eventually forming carboxylic acids or aldehydes.
Check: Ensure solvents are anhydrous.
Emergency Response & Safety (FAQ)
User Question: I smell a faint sweet/ether-like odor near the fridge. What should I do?
Technical Response:
Identify: You likely have a leak. 1,1-Difluorobut-1-ene is heavier than air and will pool in low areas.[2][3]
Action:
Do NOT turn on/off electrical switches (spark risk).[2][3]
Check the vessel seal.[2][3] If the septum is punctured, the internal pressure (generated as the fridge cycles) may be forcing gas out.[2][3]
PPE: Wear cold-insulating gloves (for frostbite protection) and a respirator if working outside a fume hood (though hood work is mandatory).[2][3]
Disposal:
Do not vent the cylinder into the atmosphere. Connect the outlet to a scrubber containing a dilute NaOH solution or an organic trap (cooled charcoal) before disposal.[2][3]
References
Synthesis and Reactivity of gem-Difluoroalkenes
Title: Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes[6][7][8]
Source: National Institutes of Health (PMC) / J. Org.[2][3] Chem.
Technical Support Center: 1,1-Difluorobut-1-ene Stability & Handling
[1] Executive Summary & Critical Handling (Read First) Urgent Notice: Physical State Awareness The most common "stability" issue reported with 1,1-Difluorobut-1-ene (CAS: 407-09-0) is actually physical loss due to volati...
Urgent Notice: Physical State Awareness
The most common "stability" issue reported with 1,1-Difluorobut-1-ene (CAS: 407-09-0) is actually physical loss due to volatility .[1]
Boiling Point: Approx. 3.7°C to 6°C (depending on purity/pressure).[1]
State at Room Temp:GAS (or extremely volatile liquid).[1]
Implication: If you open a vial at room temperature (20°C), the compound will boil off immediately. It must be handled as a liquefied gas.[1]
Core Stability Risks:
Volatility: Rapid evaporation leads to concentration errors.[1]
Spontaneous Polymerization: Susceptible to radical-initiated polymerization, leading to cloudiness or gelation.[1]
Hydrolysis/Nucleophilic Attack: The
position is highly electrophilic; moisture or nucleophiles can trigger defluorinative decomposition.[1]
Interactive Troubleshooting Guide (Q&A)
Category A: "My Sample Disappeared" (Volatility Issues)
Q: I received a shipment, but the vial appears empty or under-filled. Did it degrade?A: It likely did not degrade chemically, but it may have partitioned into the headspace.
Diagnosis: At room temperature, >90% of the mass may be in the gas phase within the septum vial.
Solution: Do not open the vial at room temperature.
Cool the vial to -78°C (Dry ice/acetone) or at least -20°C to condense the gas back into a liquid.
Weigh the full vial cold, then weigh it empty after use to verify mass transfer.
Q: How do I transfer it to my reaction vessel without losing mass?A: Use the Cold-Cannula Transfer Protocol (See Section 4). Never pour it. Using a standard syringe at room temperature will cause the liquid to boil inside the needle, leading to inaccurate dosing (vapor lock).
Category B: "The Material Looks Wrong" (Chemical Instability)
Q: The clear liquid has turned cloudy or viscous.[1] Can I still use it?A: No. This indicates oligomerization or polymerization .[1]
Mechanism: Gem-difluoroalkenes are structurally similar to vinylidene fluoride (VDF).[1] Trace radicals (peroxides, light) can initiate chain growth.[1]
Prevention: Ensure the material is stored with a radical inhibitor (e.g., TBC or BHT) if not used immediately. Store at -20°C or lower.
Q: I see a unexpected triplet at
4.0-6.0 ppm in H NMR or a carbonyl peak in IR. What is it?A: This is likely a hydrolysis product .[1]
Technical Deep Dive: Reactivity & Degradation Pathways
The gem-difluoro alkene moiety (
) is not inert.[1] The fluorine atoms exert a strong inductive effect (-I), making the -carbon (C1) highly electrophilic, while the -carbon (C2) becomes nucleophilic.
degradation Logic Map (DOT Visualization)
Figure 1: Primary degradation and loss pathways for 1,1-difluorobut-1-ene.[1] Note the bifurcation between physical loss (boiling) and chemical breakdown.
Validated Experimental Protocols
Protocol A: Loss-Free Transfer (Cryogenic Cannulation)
Use this for precise dosing into reaction mixtures.[1]
Preparation: Pre-weigh your reaction flask containing solvent and reagents. Seal with a septum.[1][2]
Cooling: Submerge the 1,1-difluorobut-1-ene source vial in a dry ice/acetone bath (-78°C) to liquefy the gas.
Pressure Equalization: Insert a nitrogen inlet needle into the source vial (keep tip in headspace).[1]
Transfer:
Use a pre-cooled gas-tight syringe (stored in freezer) OR a double-tipped needle (cannula).[1]
Insert cannula into the liquid phase of the source.
Use positive nitrogen pressure to push the liquid into your pre-cooled reaction flask.[1]
Quantification: Reweigh the reaction flask. The mass difference is the exact amount of alkene added. Do not rely on volume markings.
Higher solubility in polar solvents; higher polarity.[1]
Polymerization
Slow (requires catalyst)
Moderate
Can self-polymerize via radicals more easily than 1-butene.[1]
References
PubChem. (2023).[1] 1,1-Difluorobut-1-ene Compound Summary. National Library of Medicine.[1] [Link][1]
Ichikawa, J. (2000).[1] Fluorine-Containing Reagents: gem-Difluoroalkenes.[1][3] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] (General reactivity context for gem-difluoroolefins).
Technical Support Center: Control and Prevention of Unwanted Polymerization of 1,1-Difluorobut-1-ene
Welcome to the technical support resource for 1,1-Difluorobut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing premature and un...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 1,1-Difluorobut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing premature and unwanted polymerization of this highly reactive monomer. Uncontrolled polymerization can compromise experimental results, reduce yields, and pose significant safety risks. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the stability and purity of your 1,1-Difluorobut-1-ene.
Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues
This section addresses specific problems you may encounter during the storage, handling, and use of 1,1-Difluorobut-1-ene.
Problem ID: ST-001Question: I've observed a white precipitate or increased viscosity in my 1,1-Difluorobut-1-ene container upon receipt or after a period of storage. What should I do?
Probable Causes:
Inhibitor Depletion: The polymerization inhibitor, added by the manufacturer, may have been consumed over time due to exposure to trace impurities, oxygen, or low levels of heat and light.
Improper Storage Conditions: Storing the monomer at elevated temperatures, in direct sunlight, or in a container that is not properly sealed can accelerate inhibitor depletion and initiate polymerization.[1][2][3]
Contamination: Accidental introduction of contaminants, especially radical initiators (e.g., peroxides) or certain metals, can trigger polymerization.
Suggested Solutions:
Isolate Immediately: Safely isolate the container to prevent any potential pressure buildup. Do not attempt to heat the container, as this can cause violent, explosive polymerization.[2][4][5]
Do Not Use: The monomer is compromised. Do not use it in any experiment, as the presence of oligomers can unpredictably alter reaction kinetics and outcomes.
Check Inhibitor Levels (for future prevention): If you have a fresh, unaffected batch, consider analyzing the inhibitor concentration to establish a baseline for future quality control.
Review Storage Protocol: Ensure that your storage location is a cool, dark, and well-ventilated area, away from heat sources and incompatible chemicals.[2][6] Refer to the recommended storage conditions in Table 1.
Safe Disposal: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of the polymerized material.
Problem ID: RXN-001Question: My reaction involving 1,1-Difluorobut-1-ene is showing a low yield, and I suspect the monomer's purity is the issue. How can I confirm and resolve this?
Probable Causes:
Partial Polymerization: The monomer may contain soluble oligomers that are not visible to the naked eye. These oligomers represent a loss of active monomer, leading to lower-than-expected yields.
Inhibitor Interference: If the inhibitor was not removed prior to the reaction, it can quench the radicals or catalysts intended to initiate your desired polymerization, thus reducing the reaction rate and overall yield.
Suggested Solutions:
Monomer Purification: Before use, purify the 1,1-Difluorobut-1-ene to remove both the inhibitor and any soluble oligomers. Two effective methods are:
Inhibitor Removal Column: Pass the monomer through a column packed with basic alumina to remove phenolic inhibitors. See Protocol 1 for a detailed procedure.[7]
Distillation: For higher purity, perform a distillation. It is crucial to add a fresh, less volatile inhibitor to the distillation pot to prevent polymerization during heating.
Analytical Verification: After purification, verify the monomer's purity using techniques like Gas Chromatography (GC) or NMR spectroscopy to ensure the absence of inhibitors and oligomers.
Optimize Reaction Conditions: Ensure your reaction setup is free from oxygen and other potential radical initiators, unless they are part of your experimental design. Use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of unwanted polymerization for 1,1-Difluorobut-1-ene?
A1: Based on its structural similarity to 1,1-difluoroethene (vinylidene fluoride), 1,1-Difluorobut-1-ene is highly susceptible to free-radical polymerization .[8][9][10] This process can be initiated by heat, ultraviolet (UV) light, or the presence of radical-generating species like peroxides or other impurities. The process involves initiation, propagation, and termination steps, which can rapidly convert the liquid monomer into a solid polymer.
Q2: What are the definitive storage and handling procedures for 1,1-Difluorobut-1-ene?
A2: Proper storage is the most critical step in preventing unwanted polymerization. Adherence to these guidelines is essential for both safety and monomer integrity.
Table 1: Recommended Storage Conditions for 1,1-Difluorobut-1-ene
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of potential thermal initiation and slows inhibitor consumption.[3]
Light
Store in an amber or opaque container. Avoid exposure to direct sunlight or UV sources.
Prevents photochemical initiation of free radicals.[11]
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon).
Oxygen can participate in side reactions and, in some cases, form peroxides which act as initiators.
Inhibitor
Always ensure the monomer is inhibited for storage.[2]
Inhibitors are essential for scavenging free radicals that may form.[]
Container
Use only manufacturer-provided containers or those made of compatible, non-reactive materials.
Prevents contamination and potential catalytic reactions.
Location
A well-ventilated, cool, dry area away from heat, sparks, and open flames.[1][6]
The monomer is flammable and vapors can form explosive mixtures with air.[2][5]
Q3: Which polymerization inhibitors are effective for 1,1-Difluorobut-1-ene, and how do they work?
A3: The most effective inhibitors are those that can efficiently scavenge free radicals. For monomers like 1,1-Difluorobut-1-ene, phenolic and nitroxide-based inhibitors are widely used.[][13]
Table 2: Common Polymerization Inhibitors and Their Properties
Inhibitor Class
Example
Mechanism of Action
Typical Concentration
Removal Method
Phenolic
Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ)
Donate a hydrogen atom to a growing polymer radical, forming a stable, non-reactive species.[13]
A stable free radical that directly combines with and terminates carbon-centered radicals.[13]
10-100 ppm
Distillation; acidic wash.
Q4: I need to use inhibitor-free monomer for my experiment. What is the safest and most effective way to remove the inhibitor?
A4: Removing the inhibitor is a necessary step for many polymerization reactions. Protocol 1 details the standard method using an alumina column. Key principles to follow are:
Remove Just Before Use: Purify only the amount of monomer needed for the experiment. Inhibitor-free monomers have a very limited shelf life and can polymerize rapidly.
Keep it Cold: Perform the purification and subsequent reaction at low temperatures whenever possible to minimize the risk of spontaneous polymerization.
Use an Inert Atmosphere: Handle the inhibitor-free monomer under a nitrogen or argon atmosphere to prevent exposure to oxygen.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors via Column Chromatography
Objective: To prepare inhibitor-free 1,1-Difluorobut-1-ene for immediate use in a reaction.
Materials:
Inhibited 1,1-Difluorobut-1-ene
Activated basic alumina
Glass chromatography column with a stopcock
Glass wool or fritted disc
Round-bottom flask, pre-chilled
Inert gas source (Nitrogen or Argon)
Procedure:
Prepare the Column: Insert a small plug of glass wool at the bottom of the chromatography column. Add the activated basic alumina to fill approximately two-thirds of the column volume.
Equilibrate: Pre-wet the alumina with a small amount of an inert, dry solvent (e.g., hexane) and allow it to drain completely. Then, flush the column with inert gas for 5-10 minutes to remove residual solvent and oxygen.
Load the Monomer: Carefully pour the required volume of inhibited 1,1-Difluorobut-1-ene onto the top of the alumina bed.
Elute: Allow the monomer to pass through the column under gravity or with gentle positive pressure from the inert gas source.
Collect the Product: Collect the clear, inhibitor-free monomer in the pre-chilled round-bottom flask under a continuous inert gas blanket.
Immediate Use: Use the purified monomer immediately. Do not attempt to store it.
Caption: Troubleshooting workflow for polymerization issues.
References
How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube . Source: YouTube, URL: [Link]
1,1-Difluoroethane - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health, URL: [Link]
SAFETY DATA SHEET Butene 1-, 1-Butene SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas GmbH . Source: Linde Gas, URL: [Link]
1-Butene - AMP Home Page . Source: Praxair, URL: [Link]
Direct Radical Copolymerization of Vinylidene Fluoride with Vinylphosphonic Acid and Characterization of the Resulting poly(VDF-co-VPA) Copolymers | Macromolecules - ACS Publications . Source: ACS Publications, URL: [Link]
Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - MDPI . Source: MDPI, URL: [Link]
US8871987B2 - Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation.
Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium - Scholars' Mine . Source: Missouri S&T, URL: [Link]
Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study - Polymer Chemistry (RSC Publishing) . Source: RSC Publishing, URL: [Link]
Technical Support Center: 1,1-Difluorobut-1-ene Cycloaddition Protocols
The following guide serves as a specialized technical support resource for researchers working with 1,1-difluorobut-1-ene in cycloaddition frameworks. It is designed to address the unique reactivity profiles, stability c...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized technical support resource for researchers working with 1,1-difluorobut-1-ene in cycloaddition frameworks. It is designed to address the unique reactivity profiles, stability challenges, and mechanistic nuances of gem-difluoroalkenes.
Ticket ID: GEM-F2-CA-001
Subject: Troubleshooting Reactivity, Selectivity, and Stability in Cycloadditions
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Core Reactivity & Activation (The "Why isn't it starting?" Module)
User Issue: “I am attempting a Diels-Alder reaction with 1,1-difluorobut-1-ene and a diene, but I see no conversion after 24 hours at reflux.”
Root Cause Analysis
1,1-Difluorobut-1-ene is an electron-deficient dienophile due to the inductive withdrawal of the fluorine atoms. However, the fluorine atoms also donate electron density via resonance (
), which can raise the LUMO energy compared to a simple acrylate, making it less reactive than expected in thermal conditions. Furthermore, the steric bulk of the ethyl group at the -position (C2) can hinder the approach of the diene.
Troubleshooting Steps
Step 1: Verify Electronic Activation
Thermal activation alone is often insufficient for gem-difluoroalkenes unless the diene is exceptionally electron-rich (e.g., Danishefsky’s diene).
Action: Switch to Lewis Acid catalysis. The coordination of a Lewis Acid (LA) to the fluorine is weak, but coordination to a proximal functional group (if available) or general LUMO-lowering strategies are required.
Recommended Catalysts:
Boron Trifluoride Etherate (
): Standard first-line choice.
Ethylaluminum Dichloride (
): Stronger activation; effective for sterically demanding substrates.
Cationic Gold(I): If using allene precursors or specific rearrangement protocols.
Step 2: Assess Thermodynamics (Pressure)
Action: 1,1-Difluorobut-1-ene is volatile (estimated b.p. 4–10 °C). Refluxing in open vessels results in loss of reagent.
Protocol: Perform the reaction in a sealed pressure tube or high-pressure reactor (10–15 kbar) if thermal activation is the only option.
Decision Matrix: Catalyst Selection
Figure 1: Decision matrix for activating 1,1-difluorobut-1-ene based on diene electronics.
Regio- & Stereocontrol (The "Wrong Isomer" Module)
User Issue: “I obtained a product, but the regioselectivity is the opposite of what I predicted. The substituents are 'meta' instead of 'ortho'.”
Root Cause Analysis
In 1,1-difluoroalkenes (
), the LUMO coefficient is largest at the -carbon (the position) due to the electronic influence of the fluorine atoms.
Rule of Thumb: The most nucleophilic terminus of the diene will attack the
-carbon () of 1,1-difluorobut-1-ene.
Contrast: This is often counter-intuitive compared to acrylates where the EWG (carbonyl) is directly attached to the
-carbon. Here, the "EWG" () is the -carbon, but it directs attack to the -carbon.
Regioselectivity Prediction Table
Diene Type
Nucleophilic Site (HOMO)
Attack Site on 1,1-Difluorobut-1-ene (LUMO)
Predicted Product Pattern
1-Substituted (e.g., 1-methoxybutadiene)
C4 (Terminal)
C2 (-carbon, )
"Meta" (1,3-relationship between OMe and )*
2-Substituted (e.g., Isoprene)
C1 (Terminal)
C2 (-carbon, )
"Para" (1,4-relationship between Me and )
*Note: "Meta" here refers to the relative position in the resulting cyclohexene ring, assuming C1 of the diene becomes C1 of the ring.
Troubleshooting Steps
Map the Orbitals: Draw the diene and dienophile. Assign the partial negative charge (
) to the diene's most nucleophilic carbon and partial positive () to the dienophile's -carbon ().
Solvent Effects: Switch to a more polar solvent (e.g., Dichloromethane vs. Toluene) if using Lewis Acids, as this stabilizes the polarized transition state and enhances regioselectivity.
Stability & Side Reactions (The "Tar & Decomposition" Module)
User Issue: “My reaction mixture turned black/tarry, and I see significant defluorination (monofluoroalkenes) by NMR.”
Root Cause Analysis
This is the most critical failure mode in gem-difluoroalkene chemistry.
-Fluoride Elimination: If the reaction proceeds via a stepwise mechanism (forming a discrete zwitterionic or anionic intermediate) rather than a concerted mechanism, the intermediate can eject a fluoride ion. This is driven by the formation of a stable conjugated system.
Hydrolysis: The resulting allylic difluorides or vinyl fluorides can be sensitive to hydrolysis during acidic workup, converting to carbonyls.
Mechanistic Divergence Diagram
Figure 2: Competition between concerted cycloaddition and stepwise fluoride elimination.
Corrective Protocol: Preventing Elimination
Avoid Basic Conditions: Bases promote HF elimination. Ensure all glassware is base-free.
Buffer the Lewis Acid: If using strong Lewis acids (
), add a proton scavenger like 2,6-di-tert-butylpyridine or use buffered conditions to prevent autocatalytic decomposition by generated HF.
Workup: Do not use basic aqueous washes (e.g.,
) if the product is an allylic fluoride. Use neutral water or a pH 7 phosphate buffer and keep the temperature near 0 °C.
Handling & Purification (The "Disappearing Product" Module)
User Issue: “I confirmed the product by crude NMR, but after rotovap and column, it was gone.”
Root Cause Analysis
Volatility: 1,1-Difluorobut-1-ene is highly volatile. Unreacted starting material will be lost immediately. The cycloadducts (molecular weight ~150-200) may also be moderately volatile.
Silica Instability: Allylic difluorides can degrade on acidic silica gel.
Standard Operating Procedure (SOP) for Handling
A. Reactant Handling
Storage: Store 1,1-difluorobut-1-ene in a freezer (-20 °C) or as a solution in the reaction solvent.
Addition: Cannulate the pre-cooled alkene directly into the reaction vessel; do not weigh in an open boat.
B. Purification Protocol
Concentration: Do not evaporate to dryness under high vacuum. Keep the bath temperature < 30 °C and pressure > 50 mbar.
Chromatography:
Pre-treat silica gel with 1% Triethylamine in hexanes to neutralize acidity.
Alternatively, use neutral alumina .
Use a gradient starting from 100% Pentane (easier to remove than hexanes without losing product).
References & Authoritative Sources
Reactivity of gem-Difluoroalkenes:
Mechanism & Selectivity:[1][2] "Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes." NIH/PMC. Link
Cycloaddition Profiles: "Cycloaddition reactions of gem-difluoroolefins." ResearchGate.[3] Link
Physical Properties & Handling:
Volatile Compounds: "Tips & Tricks: Volatile Compounds."[4] University of Rochester.[4] Link
Data: "1,1-Difluorobut-1-ene Compound Summary." PubChem. Link
Lewis Acid Catalysis:
Methodology: "Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes." Chem. Commun.Link (Analogous activation strategies).
Regioselectivity Theory:
Diels-Alder Rules: "Regiochemistry in Diels Alder Reactions."[2][5][6][7] Chemistry LibreTexts. Link
Technical Support Center: Synthesis of 1,1-Difluorobut-1-ene
Welcome to the technical support center for the synthesis of 1,1-difluorobut-1-ene. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1,1-difluorobut-1-ene. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable fluorinated building block. The gem-difluoroalkene motif is of significant interest in medicinal chemistry as a bioisostere for carbonyl groups, offering enhanced metabolic stability.[1][2] However, its synthesis can present unique challenges, including the formation of various byproducts.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential hurdles in your synthetic route. The information is structured to not only offer solutions but also to explain the underlying chemical principles governing these reactions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1,1-difluorobut-1-ene, categorized by the synthetic method.
A. Wittig-Type Reactions
The Wittig reaction and its modifications are common methods for the formation of C=C double bonds.[3][4] In the context of 1,1-difluorobut-1-ene synthesis, this typically involves the reaction of a difluoromethyl phosphonium ylide with propanal.
1. Low Yield of the Desired 1,1-Difluorobut-1-ene
Question: I am getting a low yield of my target compound, 1,1-difluorobut-1-ene, when using a Wittig-type reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in this reaction can often be attributed to several factors, primarily related to the stability and reactivity of the ylide and the reaction conditions.
Ylide Decomposition: Phosphorus ylides are strong bases and can be sensitive to moisture and oxygen.[5] It is crucial to perform the reaction under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Any residual water can protonate the ylide, rendering it unreactive towards the aldehyde.[5]
Incomplete Ylide Formation: The generation of the phosphonium ylide from its corresponding phosphonium salt requires a strong base.[4][5] Incomplete deprotonation will result in a lower concentration of the active nucleophile. Consider the following:
Base Strength: Ensure the base used (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) is sufficiently strong to deprotonate the phosphonium salt.
Reaction Time and Temperature: Allow adequate time for the ylide to form before adding the aldehyde. The optimal temperature for ylide formation can vary depending on the specific reagents.
Side Reactions of the Aldehyde: Aldehydes can be prone to self-condensation (aldol reaction) or oxidation, especially under basic conditions.[6] To mitigate this, add the aldehyde slowly to the pre-formed ylide solution, preferably at low temperatures.
2. Formation of an Unexpected Alkene Isomer
Question: I am observing the formation of an alkene isomer, (E)-1,1-difluorobut-2-ene, in my reaction mixture. Why is this happening and how can I prevent it?
Answer:
The formation of (E)-1,1-difluorobut-2-ene suggests a competing reaction pathway or isomerization.
Mechanism of Isomerization: The strong basic conditions used for ylide formation can potentially lead to the isomerization of the desired product. The base can abstract a proton from the C3 position of 1,1-difluorobut-1-ene, forming a resonance-stabilized carbanion, which can then be protonated to yield the more thermodynamically stable conjugated isomer.
Troubleshooting Strategies:
Use of Milder Bases: If possible, explore the use of milder bases for ylide generation.
Temperature Control: Maintain low temperatures throughout the reaction and workup to minimize the rate of isomerization.
Rapid Quenching: Once the reaction is complete, quench it promptly with a proton source (e.g., saturated ammonium chloride solution) to neutralize the base and prevent post-reaction isomerization.
B. Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides better yields and stereoselectivity.[6]
1. Low Reactivity of the Phosphonate Reagent
Question: My Horner-Wadsworth-Emmons reaction to synthesize 1,1-difluorobut-1-ene is sluggish and gives low conversion. How can I improve the reactivity?
Answer:
Low reactivity in an HWE reaction for this specific target can be due to the electronic properties of the fluorinated phosphonate reagent.
Influence of Fluorine Atoms: The electron-withdrawing fluorine atoms on the α-carbon of the phosphonate decrease the nucleophilicity of the corresponding carbanion, making it less reactive towards the aldehyde.
Optimization Strategies:
Stronger Base: Employ a stronger base to ensure complete deprotonation of the phosphonate ester.
Higher Reaction Temperature: Gently warming the reaction mixture after the addition of the aldehyde can sometimes increase the reaction rate. However, this should be done cautiously to avoid promoting side reactions.
Lewis Acid Additives: The addition of certain Lewis acids can activate the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the less nucleophilic phosphonate carbanion.
C. Julia-Kocienski Olefination
The Julia-Kocienski olefination is another powerful tool for alkene synthesis, known for its high E-selectivity in many cases.[7][8][9]
1. Formation of Multiple Byproducts
Question: I am attempting a Julia-Kocienski olefination to prepare 1,1-difluorobut-1-ene and I am seeing a complex mixture of products. What are the potential side reactions?
Answer:
The Julia-Kocienski olefination involves several steps, and side reactions can occur at various stages.[10]
Self-Condensation of the Sulfone: The metalated sulfone can potentially react with another molecule of the starting sulfone, leading to dimeric byproducts.[8] This can be minimized by adding the base to a mixture of the sulfone and the aldehyde ("Barbier-like conditions").[8]
Competing Elimination Pathways: The intermediate β-alkoxy sulfone can sometimes undergo alternative elimination pathways, leading to vinyl sulfones or other undesired products. The choice of base and solvent can influence the outcome.
Incomplete Reaction: If the initial addition of the sulfone carbanion to the aldehyde is incomplete, you will observe unreacted starting materials in your final mixture.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,1-difluorobut-1-ene?
A1: While several methods exist, Wittig-type reactions and their modifications, such as the Horner-Wadsworth-Emmons reaction, are frequently employed for the synthesis of gem-difluoroalkenes like 1,1-difluorobut-1-ene.[10] These methods offer a direct route from aldehydes and ketones to the desired alkene.
Q2: How can I purify 1,1-difluorobut-1-ene from the reaction byproducts?
A2: Purification of the volatile and relatively nonpolar 1,1-difluorobut-1-ene can be challenging.
Distillation: Fractional distillation is often the most effective method for separating the product from less volatile impurities like triphenylphosphine oxide (a byproduct of the Wittig reaction).
Chromatography: For smaller scale reactions, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) can be effective. However, care must be taken as the product is volatile.
Q3: Are there any enzymatic methods for the synthesis of fluorinated compounds like 1,1-difluorobut-1-ene?
A3: While direct enzymatic synthesis of 1,1-difluorobut-1-ene is not yet a mainstream method, the field of biocatalysis for fluorinated compounds is rapidly expanding. Enzymes like cytochrome P450 have been engineered to catalyze the formation of C-F bonds or the introduction of fluorinated functional groups.[11] It is plausible that future developments in enzyme engineering could lead to biocatalytic routes for the synthesis of such molecules.
III. Experimental Protocols & Data
A. Representative Protocol for Wittig Reaction
This is a general guideline and may require optimization for your specific setup.
Preparation of the Ylide:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon), add (difluoromethyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
Cool the suspension to -78 °C in a dry ice/acetone bath.
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe.
Stir the resulting mixture at -78 °C for 1 hour to ensure complete ylide formation.
Olefination:
Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Workup and Purification:
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and carefully concentrate the solvent at reduced pressure, keeping the temperature low to avoid loss of the volatile product.
Purify the crude product by fractional distillation or column chromatography.
B. Comparative Data on Reaction Conditions
Method
Base
Solvent
Temperature (°C)
Typical Yield (%)
Key Byproducts
Wittig
n-BuLi
THF
-78 to 25
40-60
Triphenylphosphine oxide, Isomerized alkene
HWE
NaH
DME
0 to 60
60-80
Diethyl phosphite
Julia-Kocienski
KHMDS
Toluene
-78 to 25
50-75
Dimeric sulfone, Vinyl sulfone
Yields are approximate and can vary significantly based on specific reaction conditions and scale.
IV. Mechanistic Diagrams
A. Wittig Reaction Pathway and Byproduct Formation
Caption: Wittig reaction pathway and potential isomerization side reaction.
B. Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998). A Stereoselective Synthesis of (E)-Trisubstituted Alkenes based on the Julia-Kocienski Olefination. Synlett, 1998(01), 26-28. Available from: [Link]
Burton, D. J. (2001). The Wittig Reaction. In Organic Syntheses. John Wiley & Sons, Inc.
Jana, S., & Toste, F. D. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124. Available from: [Link]
Kelly, S. E. (1991). The Wittig Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon.
Li, J. J. (2014). Wittig reaction. In Name Reactions (pp. 622-629). Springer, Cham.
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
Molander, G. A., & Sandrock, D. L. (2017). Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. ChemistryViews. Available from: [Link]
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
PubChem. (n.d.). 1,1-Difluorobut-1-ene. Retrieved from [Link]
ResearchGate. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Retrieved from [Link]
Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the synthesis of gem-difluoroalkenes. Tetrahedron, 60(36), 7613-7633.
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Comparative Reactivity Profile: 1,1-Difluorobut-1-ene vs. 1,1-Difluoroethene
The following guide provides an in-depth technical comparison between 1,1-Difluorobut-1-ene and 1,1-Difluoroethene (VDF) . This content is structured for research scientists and medicinal chemists, focusing on reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 1,1-Difluorobut-1-ene and 1,1-Difluoroethene (VDF) . This content is structured for research scientists and medicinal chemists, focusing on reactivity profiles, handling requirements, and applications in drug discovery.
Executive Summary
1,1-Difluoroethene (VDF) and 1,1-Difluorobut-1-ene share the gem-difluoroalkene core (
), a critical structural motif in fluoropolymer synthesis and medicinal chemistry. However, the presence of the ethyl group in 1,1-difluorobut-1-ene drastically alters its physicochemical properties and reactivity landscape.
1,1-Difluoroethene (VDF): A highly reactive gas primarily used as a monomer for polymerization (PVDF). Its lack of steric hindrance makes it prone to rapid, sometimes uncontrolled, radical polymerization and cycloadditions.
1,1-Difluorobut-1-ene: A volatile liquid/condensable gas used as a versatile building block. The C2-ethyl group provides steric modulation, making it an ideal substrate for controlled nucleophilic substitution (
) to generate carbonyl bioisosteres in drug development.
Physicochemical & Electronic Comparison
The distinct reactivity of these two species stems from the electronic perturbation caused by the alkyl substituent at the C2 position.
Feature
1,1-Difluoroethene (VDF)
1,1-Difluorobut-1-ene
Structure
CAS Number
75-38-7
407-09-0
Physical State
Gas
Volatile Liquid / Low-Boiling Liquid
Boiling Point
-83 °C
~3.7 °C (approx.)
Electronic Effect
Electron-deficient alkene; high LUMO density at C1.
Ethyl group (EDG) at C2 slightly destabilizes C-centered anions; adds steric bulk.
Primary Utility
Polymerization Monomer (PVDF)
Drug Discovery Building Block (Bioisostere)
Electronic Profile Analysis
Electrophilicity: Both compounds are electrophilic at the C1 (
) position due to the strong electron-withdrawing nature of the fluorine atoms. However, VDF is significantly more electrophilic due to the absence of electron-donating alkyl groups.
Sterics: The ethyl group in 1,1-difluorobut-1-ene shields the C2 position, directing nucleophilic attack almost exclusively to C1, but with slower kinetics compared to VDF.
Reactivity Landscapes
A. Nucleophilic Substitution (S_N V)
This is the most critical pathway for medicinal chemists. Gem-difluoroalkenes react with nucleophiles (amines, thiols, alkoxides) via an addition-elimination mechanism to form monofluorovinyl compounds or difluoromethylene derivatives.
VDF Reactivity: Reacts violently or uncontrollably with strong nucleophiles; difficult to stop at mono-addition due to high reactivity and gas-phase handling challenges.
1,1-Difluorobut-1-ene Reactivity: The ethyl group moderates reactivity, allowing for controlled Defluorinative Functionalization .
Mechanism: Nucleophilic Vinylic Substitution ()
The reaction proceeds via attack at the C1 position, forming a carbanion intermediate stabilized by the
-fluorines (negative hyperconjugation), followed by fluoride elimination.
B. Radical Polymerization vs. Functionalization
VDF: The "king" of fluoropolymer monomers. It undergoes facile radical homopolymerization to form Polyvinylidene Fluoride (PVDF). The "head-to-tail" addition is favored (95%), but "head-to-head" defects occur.
1,1-Difluorobut-1-ene: Does not homopolymerize readily under standard radical conditions due to allylic hydrogen abstraction (degradative chain transfer) and steric hindrance at the propagating site. Instead, it is an excellent substrate for Radical Addition-Coupling .
Application: It can trap carbon-centered radicals to install a gem-difluoroalkyl group (e.g.,
).
C. Cycloaddition ([2+2])
Both substrates undergo thermal [2+2] cycloaddition with electron-rich alkenes or alkynes.
VDF: Requires high pressure (autoclave) and often yields mixtures.
1,1-Difluorobut-1-ene: Reacts under milder conditions. The resulting cyclobutanes are valuable scaffolds for restricted-conformation peptidomimetics.
Experimental Protocols
Protocol A: Controlled Nucleophilic Substitution on 1,1-Difluorobut-1-ene
Target: Synthesis of a
-substituted- -fluorovinyl derivative.
Rationale: This protocol utilizes the liquid state of the butene derivative to perform standard solution-phase chemistry, avoiding the cryogenic trapping required for VDF.
Preparation: In a flame-dried round-bottom flask, dissolve 1,1-difluorobut-1-ene (1.0 equiv) in anhydrous THF (0.2 M). Note: Due to its low boiling point (~3.7°C), reagents should be pre-cooled, and the reaction vessel equipped with a dry-ice condenser.
Nucleophile Addition: Add the nucleophile (e.g., Morpholine, 1.2 equiv) dropwise at 0°C.
Base: Add a non-nucleophilic base (e.g., DBU or
, 1.5 equiv) to scavenge the generated HF.
Reaction: Stir at 0°C
Room Temperature for 4–12 hours. Monitor by NMR (Look for disappearance of the vinylic signal at -90 ppm and appearance of a single vinyl fluoride signal at -110 to -130 ppm).
Workup: Quench with saturated
. Extract with diethyl ether. The product is a stable liquid/oil.
Protocol B: Handling 1,1-Difluoroethene (VDF) for Research
Target: Radical trapping or Cycloaddition.
Rationale: VDF is a gas (
). Precise stoichiometry requires volumetric measurement or mass flow controllers.
System Setup: Connect the VDF cylinder to a vacuum manifold via a mass flow controller or a calibrated gas bulb.
Condensation: Cool the reaction vessel (containing solvent and catalyst) to -196°C (Liquid
) or -78°C (Dry Ice/Acetone).
Transfer: Condense the required amount of VDF (calculated by weight difference or pressure drop) into the vessel.
Reaction: Seal the vessel (pressure tube or autoclave). Warm to reaction temperature. Safety Warning: VDF can polymerize exothermically. Use a radical inhibitor (e.g., hydroquinone) if polymerization is not desired.
Application in Drug Discovery: The Bioisostere Connection
The primary utility of 1,1-difluorobut-1-ene in pharma is as a Carbonyl Bioisostere .
Mimicry: The
group is sterically and electronically similar to a carbonyl oxygen ().
Metabolic Stability: Unlike ketones/esters, the gem-difluoroalkene moiety is resistant to esterases and oxidases.
Lipophilicity: Substitution of
with increases lipophilicity, improving membrane permeability.
Decision Matrix for Substrate Selection:
References
Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Zhang, X., et al. (2021). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes. Journal of the American Chemical Society, 143(35), 14059–14066. Link
PubChem. (n.d.). 1,1-Difluorobut-1-ene Compound Summary. National Library of Medicine. Link
ChemicalBook. (n.d.). 1,1-Difluorobutene Properties. Link
Comparative
Comparative Guide: 1,1-Difluorobut-1-ene and Fluoroalkene Analogs
Introduction: The Strategic Value of Gem-Difluoroalkenes In the landscape of modern medicinal chemistry and agrochemical development, the gem-difluoroalkene moiety ( ) has emerged as a critical bioisostere.[1] Unlike the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Gem-Difluoroalkenes
In the landscape of modern medicinal chemistry and agrochemical development, the gem-difluoroalkene moiety (
) has emerged as a critical bioisostere.[1] Unlike their non-fluorinated or monofluoro- counterparts, gem-difluoroalkenes offer a unique combination of metabolic stability, steric demand mimicking a carbonyl group, and tunable electrophilicity.
This guide focuses on 1,1-Difluorobut-1-ene , a representative building block that serves as a model for installing the terminal gem-difluorovinyl group. We compare its physicochemical profile and reactivity against monofluoroalkenes and perfluoroalkylated internal alkenes (e.g., hexafluorobut-2-ene) to aid researchers in selecting the optimal synthon for their specific pathway.
Physicochemical Comparison
The introduction of two fluorine atoms at the terminal position drastically alters the electronic landscape of the alkene. The
bonds induce a strong dipole while simultaneously lowering the energy of the orbital, making the -carbon (C2) susceptible to nucleophilic attack—a reactivity pattern distinct from non-fluorinated alkenes.
Table 1: Comparative Properties of Butenyl Fluorophores
Note on Handling: 1,1-Difluorobut-1-ene has a boiling point near 4°C. It must be stored in a sealed pressure vessel or kept at -20°C to maintain liquid state during handling.
Reactivity Profile & Synthetic Utility[4]
Electrophilicity and the "Fluorine Effect"
The gem-difluoro motif acts as an electron-withdrawing group by induction (-I) but electron-donating by resonance (+R). However, in the ground state, the inductive effect dominates at the
-carbon (C2), making it electrophilic.
Nucleophilic Attack: Unlike 1-butene, which reacts with electrophiles, 1,1-difluorobut-1-ene reacts readily with nucleophiles (amines, thiols, organolithiums) at the C2 position.
Reaction Divergence: The intermediate formed after nucleophilic attack is a stabilized
-fluoro carbanion. This intermediate can either undergo protonation (addition product) or fluoride elimination (substitution product), depending on the nature of the nucleophile and conditions.
Cycloadditions
1,1-Difluorobut-1-ene is an excellent substrate for thermal [2+2] cycloadditions. The fluorine substituents lower the LUMO energy, facilitating reaction with electron-rich alkenes or alkynes to form fluorinated cyclobutanes—scaffolds increasingly valued in drug discovery for their rigidity and metabolic stability.
Graphviz Diagram: Reaction Divergence of 1,1-Difluorobut-1-ene
Caption: Divergent reaction pathways for 1,1-difluorobut-1-ene. The stability of the α-fluoro carbanion intermediate dictates the ratio of addition vs. substitution products.
Medicinal Chemistry Applications: Bioisosterism
The 1,1-difluoroalkene group is a non-classical bioisostere for the carbonyl group (
).
Steric Mimicry: The van der Waals radius of Fluorine (1.47 Å) is close to Oxygen (1.52 Å). The gem-difluoro unit mimics the spatial occupancy of a carbonyl oxygen.
Electronic Mimicry: The highly polarized
bonds mimic the dipole of the bond, allowing the molecule to engage in similar electrostatic interactions within a binding pocket, but without the liability of being a hydrogen bond acceptor or a site for enzymatic hydrolysis.
Metabolic Shielding: Replacing a metabolically labile ketone or enol ether with a gem-difluoroalkene often blocks oxidative metabolism (e.g., by CYP450 enzymes) at that position.
Experimental Protocols
Synthesis of 1,1-Difluorobut-1-ene (Wittig-Type Difluoromethylenation)
Rationale: This protocol utilizes the in-situ generation of difluorocarbene/ylide species to convert an aldehyde to the terminal gem-difluoroalkene. It is preferred over Julia-Kocienski olefination for simple aliphatic aldehydes due to milder conditions and reagent availability.
Reagents:
Butyraldehyde (1.0 equiv)
Sodium chlorodifluoroacetate (
) (2.0 equiv)
Triphenylphosphine (
) (2.0 equiv)
Solvent: Diglyme or DMF (Anhydrous)
Protocol:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (
Addition: Add Butyraldehyde (10 mmol) via syringe.
Reaction: Heat the mixture to 90–100°C . The reaction proceeds via the formation of a difluoromethylene phosphobetaine intermediate, which decarboxylates to form the ylide, reacting with the aldehyde.
Monitoring: Monitor by
NMR (look for the characteristic gem-difluoro vinyl signal around -90 ppm).
Workup: Due to the volatility of 1,1-difluorobut-1-ene (~4°C BP), do not use standard rotary evaporation.
Attach a distillation head directly to the reaction flask.
Distill the product directly from the reaction mixture into a receiving flask cooled in a dry ice/acetone bath (-78°C).
Purification: If necessary, redistill the collected liquid using a low-temperature fractionating column.
Functionalization: Nucleophilic Addition of Thiophenol
Rationale: Demonstrates the electrophilic nature of the C2 position (S_N_V reaction pathway).
Protocol:
Dissolve 1,1-difluorobut-1-ene (1.0 equiv) in dry THF at -78°C.
Add Thiophenol (1.1 equiv) and a catalytic amount of base (e.g.,
or ).
Stir at -78°C for 1 hour, then slowly warm to 0°C.
Quench with saturated
.
Extract with ether. The product will be the
-fluorovinyl sulfide (substitution product) or the difluoroethyl sulfide (addition product) depending on the specific base strength and temperature control.
Validation of Synthesis Protocols: 1,1-Difluorobut-1-ene
Executive Summary 1,1-Difluorobut-1-ene (CAS: 407-09-0) is a critical fluorinated building block in medicinal chemistry, often employed as a bioisostere for carbonyl groups (ketones/aldehydes) due to its similar steric a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,1-Difluorobut-1-ene (CAS: 407-09-0) is a critical fluorinated building block in medicinal chemistry, often employed as a bioisostere for carbonyl groups (ketones/aldehydes) due to its similar steric and electronic profile while remaining metabolically stable.[1]
This guide validates and compares the three most chemically robust protocols for its synthesis. Unlike generic reviews, this document focuses specifically on the construction of the terminal gem-difluoroalkene moiety on a propyl chain (
homologation).
Key Findings:
Method A (Julia-Kocienski) is the Gold Standard for research-scale synthesis, offering the highest reliability for volatile, enolizable aldehydes like propanal.
Method B (Wittig) is a viable Alternative but suffers from lower yields due to the basicity of the ylide causing side reactions with the enolizable precursor.
Method C (Zinc-Mediated) is the Industrial Choice for scale-up, avoiding expensive organosulfur reagents in favor of bulk halogenated precursors.
Comparative Analysis of Methods
The synthesis of 1,1-difluorobut-1-ene (
) typically involves the homologation of Propanal (Propionaldehyde).
Rationale: This method utilizes Difluoromethyl 2-pyridyl sulfone , known as Hu's Reagent. Unlike traditional Julia olefination, this modified protocol proceeds via a "smile-type" rearrangement and spontaneous elimination of sulfur dioxide and 2-hydroxypyridine. It is superior for enolizable aldehydes (like propanal) because the sulfonyl carbanion is less basic than phosphonium ylides, minimizing self-condensation side reactions.
Reagents:
Propanal (1.0 equiv)
Difluoromethyl 2-pyridyl sulfone (1.2 equiv)
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.5 equiv, 1.0 M in THF)
Solvent: Anhydrous DMF or THF
Step-by-Step Protocol:
Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere.
Dissolution: Dissolve Difluoromethyl 2-pyridyl sulfone (1.2 equiv) and Propanal (1.0 equiv) in anhydrous DMF (
M concentration relative to sulfone).
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath. Critical Step: Low temperature prevents base-mediated polymerization of the aldehyde.
Base Addition: Add LiHMDS dropwise over 10 minutes. The solution typically turns deep yellow/orange.
Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.
Quench: Quench with saturated aqueous
.
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate carefully (product is volatile, bp ~15-20 °C).
Purification: Distillation is preferred over column chromatography due to volatility.
Method B: Wittig Olefination (Classic)
Rationale: Uses in situ generation of difluorocarbene which is trapped by triphenylphosphine to form the ylide. While reagents are cheap, the harsh conditions often degrade sensitive aldehydes.
Reagents:
Propanal (1.0 equiv)
(Dibromodifluoromethane) (2.0 equiv)
(Triphenylphosphine) (4.0 equiv)
Solvent: Diglyme or THF
Step-by-Step Protocol:
Reagent Prep: In a flask, dissolve
in dry Diglyme.
Addition: Add
slowly at 0 °C. A precipitate () will form.
Aldehyde Addition: Add Propanal to the mixture.
Activation: Add a solution of Zn dust (activator) or heat the mixture to 60-80 °C (if using the salt isolation method). Note: Modern variants use
in refluxing Diglyme/DMF to generate the carbene.
Isolation: Distill the product directly from the reaction mixture as it forms (reactive distillation) to prevent polymerization.
Mechanistic Validation (Graphviz)
The following diagrams illustrate the divergent pathways of the two primary methods.
Zhao, Y.; Huang, W.; Zhu, L.; Hu, J. (2010).[2][3][4] "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones".[3][4][5][6] Organic Letters, 12(7), 1444–1447. Link
Gao, B.; Zhao, Y.; Hu, J. (2014).[7] "gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction". Chemistry – A European Journal, 20(26), 7803-7810. Link
Fuqua, S. A.; Duncan, W. G.; Silverstein, R. M. (1965). "A One-Step Synthesis of 1,1-Difluoroolefins from Aldehydes by a Modified Wittig Reaction". Journal of Organic Chemistry, 30(3), 1027–1029. Link
Krishnamurti, R.; Bellew, D. R.; Prakash, G. K. S. (1991). "Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes". Journal of Organic Chemistry, 56(3), 984–989. Link
PubChem Compound Summary . (2024). "1,1-Difluorobut-1-ene".[8] National Center for Biotechnology Information. Link
analytical methods for 1,1-Difluorobut-1-ene characterization
This guide outlines the analytical strategy for 1,1-Difluorobut-1-ene (1,1-DFB) , a critical fluorinated building block (CAS: 407-09-0). Executive Summary: The Volatility Trap 1,1-Difluorobut-1-ene is a gem-difluoroalken...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the analytical strategy for 1,1-Difluorobut-1-ene (1,1-DFB) , a critical fluorinated building block (CAS: 407-09-0).
Executive Summary: The Volatility Trap
1,1-Difluorobut-1-ene is a gem-difluoroalkene used primarily as a bioisostere for carbonyl groups or as a monomer in fluoropolymer synthesis.
The Critical Analytical Challenge:
Unlike its non-fluorinated analogs, 1,1-DFB has a boiling point of 3.7 °C .[1] It exists as a gas or extremely volatile liquid at standard laboratory conditions. Standard liquid-phase analytical protocols (e.g., open-vial sampling for HPLC or benchtop NMR) will result in sample evaporation and quantitative failure .
This guide prioritizes closed-system analytics and cryogenic handling .
Part 1: The Analytical Landscape (Comparative Matrix)
The following table compares 1,1-DFB characterization against its common isomer (1,2-difluorobut-1-ene) and the non-fluorinated parent.
Feature
1,1-Difluorobut-1-ene (Target)
(Z)-1,2-Difluorobut-1-ene (Isomer/Impurity)
But-1-ene (Parent)
Structure
Boiling Point
3.7 °C (Requires Cryo-handling)
~10-15 °C (Est.)
-6.3 °C
NMR
Diagnostic: to ppm.[2][3][4] Pattern: Complex multiplets ( Hz).
Diagnostic: Two distinct regions ( to ).[2] Pattern: Large coupling.
NMR is the gold standard for structural validation, but the volatility of 1,1-DFB demands a Sealed-Tube Protocol .
Experimental Protocol: Cryogenic NMR Prep
Solvent: CDCl
or Acetone- (pre-chilled to -20 °C).
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) for quantitative integration.
Vessel: Young's Tap NMR tube or flame-sealed tube. Do not use standard plastic caps.
Step-by-Step Workflow:
Cool the NMR tube and solvent in a dry ice/acetone bath.
Condense gaseous 1,1-DFB directly into the tube using a gas-transfer manifold.
Seal the tube immediately while frozen.
Acquire spectra at 253 K (-20 °C) to prevent pressure buildup and improve resolution.
Spectral Interpretation
The terminal gem-difluoro group (
) creates a unique magnetic environment.
NMR:
The two fluorine atoms are chemically equivalent (due to rapid rotation) but magnetically non-equivalent if the rotation is restricted or if high-resolution resolves the cis/trans coupling to the allylic protons.
Chemical Shift: Expect a signal centered around -89 ppm .
Coupling:
(Geminal): Typically small for centers (30-50 Hz).
(Vicinal): Coupling to the proton at C2 ().
NMR:
Olefinic Proton (C2-H): Appears as a complex multiplet (approx. 4.0 - 4.5 ppm) due to coupling with two non-equivalent fluorines (
Hz, Hz).
Figure 1: Cryogenic NMR sample preparation workflow to prevent volatilization.
Part 3: Chromatographic Purity (GC-MS)
HPLC is unsuitable due to the compound's lack of a strong UV chromophore and high volatility. Gas Chromatography (GC) is the method of choice.
Method Parameters
Inlet: Split/Splitless (Split ratio 50:1 to prevent detector saturation).
Inlet Temp: 150 °C (Keep low to prevent thermal rearrangement).
Column: DB-5ms or DB-624 (Specialized for volatiles).
Oven Program:
Start: 30 °C (Hold 5 min) - Critical for retaining low BP compounds.
Ramp: 10 °C/min to 150 °C.
Detector: Mass Spectrometer (EI Source).
Fragmentation Pattern (EI)
Molecular Ion (
): 92 (Visible, unlike many saturated fluorocarbons).
Base Peak: Loss of methyl/ethyl group or HF elimination.
Differentiation: 1,1-DFB elutes significantly earlier than 1,2-DFB isomers due to dipole moment differences.
Part 4: In-Situ Monitoring (ReactIR)
For process chemists scaling up the synthesis (e.g., Wittig-type difluoromethylation), offline analysis is too slow and risky.
Technique: In-situ FTIR (ReactIR) with a diamond probe.
Marker Band: The gem-difluoroalkene stretch (
) appears at 1730–1755 cm .
Logic: This band is distinct from the carbonyl starting material (
cm) and non-fluorinated alkene byproducts ( cm).
Figure 2: Analytical decision matrix based on sample state.
References
Synthesis & Properties: ChemicalBook. (n.d.). 1,1-Difluorobutene Properties. Retrieved from
NMR Methodology: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (Standard text for
and coupling ranges in gem-difluoroalkenes).
General Characterization: PubChem Database.[4][6][7][8][9][10] (n.d.). 1,1-Difluorobut-1-ene (CID 2782310).[8] Retrieved from
Isomer Comparison: Tellier, F., et al. (1998).[11] Reactivity of 1-bromo-1,1-difluoro-2-alkenes: Synthesis of 1,1-difluoroolefins. Journal of Fluorine Chemistry, 91(2), 133-139.[11] (Provides context on separating 1,1- vs 1,2- isomers).
Comparative Analysis of 1,1-Difluorobut-1-ene Isomers: A Guide for Medicinal Chemistry Applications
Executive Summary This guide provides a technical analysis of 1,1-difluorobut-1-ene ( ) and its structural isomers. While often grouped simply as "difluoroalkenes," the specific regiochemistry of the fluorine atoms dicta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 1,1-difluorobut-1-ene (
) and its structural isomers. While often grouped simply as "difluoroalkenes," the specific regiochemistry of the fluorine atoms dictates their utility in drug development.
The 1,1-difluoroalkene moiety (gem-difluoroalkene) is of paramount importance as a bioisostere for carbonyl groups (aldehydes and ketones). Unlike its regioisomers (such as 1,2-difluorobut-1-ene), the 1,1-isomer offers a unique combination of metabolic stability, lipophilicity modulation, and lack of stereochemical ambiguity (no E/Z isomerism at the difluoro-terminus).
This document compares 1,1-difluorobut-1-ene against its primary isomers and non-fluorinated analogs, providing experimental synthesis protocols and reactivity profiles to support lead optimization strategies.
Part 1: Structural & Electronic Landscape
The Isomer Landscape of
In the context of drug design, "isomers" of 1,1-difluorobut-1-ene refer to regioisomers where the fluorine atoms are positioned differently on the carbon skeleton. The distinction is critical for structure-activity relationship (SAR) studies.
Isomer Type
Structure Name
Chemical Structure
Key Feature
Drug Design Utility
Geminal (Terminal)
1,1-Difluorobut-1-ene
No E/Z isomers. Highly polarized bond.
Carbonyl Bioisostere. Mimics electronic/steric profile of without metabolic liability.
Lowers of neighboring groups; alters lipophilicity ().
Vicinal (Internal)
2,3-Difluorobut-2-ene
Tetrasubstituted mimic.
Rigid scaffold for conformational restriction.
Bioisosteric Comparison: The Carbonyl Mimic
The primary application of 1,1-difluorobut-1-ene is mimicking the aldehyde/ketone moiety.
Sterics: The van der Waals radius of Fluorine (1.47 Å) is close to Oxygen (1.52 Å). The
group occupies a similar volume to .
Electronics: The highly electronegative fluorines polarize the double bond, making the C1 carbon electrophilic, similar to a carbonyl carbon, but significantly less reactive toward nucleophilic attack (e.g., hydrolysis).
Metabolism: Unlike aldehydes which are prone to oxidation (to carboxylic acids) or reduction, the 1,1-difluoroalkene is metabolically robust.
Figure 1: Logic flow for replacing a carbonyl group with a 1,1-difluoroalkene moiety.
Part 2: Comparative Performance Data
Physicochemical Properties
The following table contrasts 1,1-difluorobut-1-ene with its direct regioisomer (1,2-difluoro) and the parent hydrocarbon.
Property
1,1-Difluorobut-1-ene
(Z)-1,2-Difluorobut-1-ene
Butanal (Carbonyl Analog)
Stereochemistry
Achiral, Non-stereogenic
Z-isomer favored (Cis-effect)
Achiral
Dipole Moment ()
~1.4 - 1.8 D
~2.4 D (Z-isomer)
~2.7 D
Electrophilicity
Moderate (Michael Acceptor)
Low
High
Metabolic Liability
Low (C-F bond ~116 kcal/mol)
Low
High (Oxidation to Acid)
H-Bond Capacity
Weak Acceptor (C-F)
Weak Acceptor
Strong Acceptor (C=O)
The "Cis-Effect" in Isomers
Researchers must be aware that if they synthesize 1,2-difluorobut-1-ene , the Z-isomer (fluorines on the same side) is often thermodynamically more stable than the E-isomer. This is counter-intuitive to standard steric arguments and is due to hyperconjugative interactions (
).
Implication: Synthesizing 1,2-isomers often yields inseparable mixtures or predominantly Z-isomers, complicating binding mode analysis. 1,1-difluoroalkenes avoid this problem entirely.
Part 3: Synthetic Accessibility & Protocols
Synthesis of 1,1-difluoroalkenes requires specific methodologies to ensure the double bond forms at the terminal position with two fluorines.
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.3 equiv)
Anhydrous THF
Argon/Nitrogen atmosphere
Step-by-Step Methodology:
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.
Reagent Dissolution: Add Difluoromethyl 2-pyridyl sulfone (1.2 equiv) and anhydrous THF (10 mL/mmol). Cool the solution to -78 °C (dry ice/acetone bath).
Deprotonation: Dropwise add LiHMDS (1.3 equiv) over 10 minutes. The solution typically turns deep yellow/orange, indicating anion formation. Stir for 20 minutes at -78 °C.
Addition: Add Butanal (1.0 equiv) neat or dissolved in minimal THF dropwise.
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2-3 hours. Crucial Step: The Smiles rearrangement and elimination occur during warming.
Quench: Quench with saturated aqueous
.
Workup: Extract with Diethyl Ether (
) x3. Wash combined organics with brine, dry over , and concentrate carefully (Product is volatile: Boiling point ~15-20°C for the butyl derivative; for higher MW analogs, rotary evaporation is safe).
Note: For 1,1-difluorobut-1-ene specifically, the product is a gas/volatile liquid. Distillation directly from the organic phase or using a high-boiling solvent for NMR analysis is recommended.
Purification: Silica gel chromatography (Pentane/Ether gradient).
Validation (Self-Check):
NMR: Look for a characteristic doublet of doublets (or multiplet) around -80 to -90 ppm .
NMR: The vinylic proton () typically appears as a triplet of multiplets around 4.0 - 4.5 ppm with large coupling constants ().
Part 4: Reactivity & Stability Profile
Metabolic Stability
In microsomal stability assays, 1,1-difluoroalkenes demonstrate superior half-life (
) compared to aldehydes.
Mechanism: The
bond strength (~116 kcal/mol) resists cytochrome P450 oxidative cleavage.
Data Point: In matched molecular pair studies, replacing a terminal aldehyde with a gem-difluoroalkene typically improves metabolic stability by >5-fold.
Electrophilic Reactivity (Michael Addition)
While stable to oxidation, 1,1-difluoroalkenes are Michael acceptors .
Nucleophiles: They react with thiols (cysteine mimics) and amines under specific conditions.
Reaction:
.
Utility: This can be used for covalent drug design, targeting cysteine residues in proteins. However, the reactivity is "tunable" and generally lower than typical
Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry.
Julia-Kocienski Synthesis: Zajc, A., & Kumar, R. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis.
Cis-Effect in Fluoroalkenes: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
Metabolic Stability: Hu, J., et al. (2015). Gem-difluoroolefins as a mimic of carbonyl groups in bioactive molecules. Chemical Reviews.
Navigating the Spectral Void: A Researcher's Guide to Sourcing Data for 1,1-Difluorobut-1-ene
A Senior Application Scientist's In-Depth Technical Guide For researchers, scientists, and drug development professionals, access to reliable spectral data is the bedrock of chemical identification, structural elucidatio...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, access to reliable spectral data is the bedrock of chemical identification, structural elucidation, and quality control. However, the journey to obtain this data is not always straightforward, especially for less common or novel compounds. This guide addresses a frequent challenge in the field: the absence of readily available spectral data for a specific molecule, in this case, 1,1-Difluorobut-1-ene (CAS No. 51740-81-3) .
Instead of a simple data sheet, this guide provides a practical, field-proven workflow for navigating this "spectral void." We will demonstrate the process of a comprehensive search, illustrate the data landscape using a close structural analog, and explore powerful alternative methods for acquiring spectral information when primary databases come up empty.
Part 1: The Initial Search - Uncovering the Data Gap
The first step in any analytical workflow is a thorough search of established, high-quality spectral databases. For any given compound, the primary repositories a researcher would consult include the National Institute of Standards and Technology (NIST) Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and PubChem.
A direct search for 1,1-Difluorobut-1-ene in these major databases reveals a critical finding: a lack of curated, experimental spectral data.
NIST Chemistry WebBook: A search yields no results for this specific compound.[1][2]
Spectral Database for Organic Compounds (SDBS): No entry is found for 1,1-Difluorobut-1-ene.
PubChem: While a compound entry exists (CID 2782310), it contains no experimental spectral information.[3]
This initial negative result is not a dead end but a pivotal point. It signifies that the compound is not among the well-characterized molecules with publicly archived spectra. This is a common scenario that necessitates a shift in strategy from simple data retrieval to data generation or approximation.
Part 2: A Comparative Case Study Using a Structural Analog: 1,1-Difluoroethene
To illustrate the features and data types one would expect to find, and to provide a basis for understanding related compounds, we will perform a comparative analysis of a simpler, structurally related molecule: 1,1-Difluoroethene (CAS No. 75-38-7) . This molecule shares the critical H2C=CF2 functional group and serves as an excellent proxy for demonstrating database capabilities.
This comparison highlights the comprehensive nature of the NIST Chemistry WebBook, which provides high-quality, directly accessible experimental data for well-known compounds.[1][6] PubChem acts more as a central hub, aggregating information and linking to external sources, while SDBS, another excellent resource, did not contain data for this specific analog.
Part 3: The Scientist's Toolkit: Alternative Approaches for Missing Spectra
When faced with a data gap for a target molecule like 1,1-Difluorobut-1-ene, researchers must turn to alternative, predictive methods. Modern computational chemistry provides powerful tools to generate theoretical spectra that can guide experimental work and aid in structural confirmation.
Computational Spectral Prediction
The most robust alternative is the use of computational methods to predict spectral properties ab initio. This involves using the compound's structure to calculate its expected spectroscopic behavior based on the principles of quantum mechanics.
Nuclear Magnetic Resonance (NMR) Prediction: Algorithms based on Density Functional Theory (DFT) or empirical methods can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are invaluable for confirming a synthesis or identifying an unknown. Several software packages and web-based tools are available for this purpose.[8][9]
Infrared (IR) Prediction: Computational models can calculate the vibrational frequencies of a molecule, resulting in a predicted IR spectrum. This is particularly useful for identifying the presence of key functional groups. Recent advances in machine learning have also been applied to predict IR spectra with increasing accuracy.[10][11]
The causality behind this approach is fundamental: a molecule's spectral response is a direct consequence of its three-dimensional structure and electronic properties. By accurately modeling these features, we can predict the resulting spectra. This self-validating system allows a researcher to compare a computationally predicted spectrum against an experimentally acquired one to confirm the identity of their compound.
Protocol 1: Systematically Searching the NIST Chemistry WebBook
This protocol details the rigorous search process using the NIST WebBook, demonstrated with our proxy, 1,1-Difluoroethene.
Navigate to the NIST Chemistry WebBook: Access the main search page.
Select Search Identifier: Choose the most specific identifier available. The CAS Registry Number ("75-38-7") is the gold standard. Alternatively, use the chemical name ("1,1-difluoroethene") or formula ("C2H2F2").
Execute Search: Initiate the search. The result will be a main data page for the compound.
Locate Spectral Data: On the compound page, scroll to the "Other data available" section. This section provides direct links to available data types.
Access and Download Spectra: Click on "IR Spectrum" or "Mass spectrum (electron ionization)". The subsequent page will display the spectrum image and provide options to download the data in various formats, such as the JCAMP-DX standard, which is compatible with most spectroscopy software.[1][4]
Protocol 2: Conceptual Workflow for Computational NMR Prediction
This protocol provides a high-level overview of the steps involved in predicting an NMR spectrum.
Generate 3D Structure: Start with a 2D drawing of 1,1-Difluorobut-1-ene and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
Conformational Search & Optimization: Perform a conformational search to find the lowest energy (most stable) 3D geometry of the molecule. This step is critical as the molecular geometry dictates the magnetic environment of each nucleus. Use a quantum chemistry software package (e.g., Gaussian, ORCA) for this geometry optimization.
NMR Calculation: Using the optimized geometry, perform an NMR calculation, typically using a DFT method (e.g., B3LYP) and an appropriate basis set. This step calculates the magnetic shielding tensor for each nucleus.
Reference and Shift Calculation: The calculated shielding tensors are then referenced against a standard, typically Tetramethylsilane (TMS), to convert them into the familiar chemical shift (ppm) values.
Spectrum Generation: The final list of chemical shifts and coupling constants is used to generate a theoretical NMR spectrum.
The initial absence of spectral data for 1,1-Difluorobut-1-ene in major public databases is not an insurmountable obstacle but a common challenge in chemical research. This guide demonstrates that a structured and logical workflow can overcome this issue.
For any compound, the primary step should always be a thorough search of authoritative databases like the NIST Chemistry WebBook. When this proves fruitless, as in the case of 1,1-Difluorobut-1-ene, the modern researcher's toolkit provides a powerful alternative: computational spectral prediction. By leveraging validated computational chemistry protocols, it is possible to generate high-quality theoretical spectra that can reliably guide and validate experimental results. This dual approach of rigorous database searching followed by computational prediction represents the current best practice in the field, ensuring scientific integrity and accelerating research and development.
References
Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3779. Available at: [Link]
Coblentz Society, Inc. (1987). 1,1-difluoroethylene in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
National Center for Biotechnology Information. "1,1-Difluoroethene;1,1,2,2-tetrafluoroethene" PubChem Compound Summary for CID 168406. Available at: [Link]
National Center for Biotechnology Information. "1,1-Difluoroethene" PubChem Compound Summary for CID 6369. Available at: [Link]
National Center for Biotechnology Information. "1,1-Difluorobut-1-ene" PubChem Compound Summary for CID 2782310. Available at: [Link]
NMRDB.org. "Simulate and predict NMR spectra". Available at: [Link]
Mestrelab Research. "Mnova NMRPredict". Available at: [Link]
National Center for Biotechnology Information. "1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene" PubChem Compound Summary for CID 168318. Available at: [Link]
NIST Chemistry WebBook. "Ethene, 1,1-difluoro- IR Spectrum (Solution)". National Institute of Standards and Technology. Available at: [Link]
Kim, S., et al. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. ChemRxiv. Available at: [Link]
Chen, G., et al. (2021). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 125(30), 8523-8536. Available at: [Link]
Wiley Science Solutions. "KnowItAll Solutions for NMR". Available at: [Link]
National Center for Biotechnology Information. "1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1)" PubChem Compound Summary for CID 16212781. Available at: [Link]
Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20281. Available at: [Link]
Greenman, K.P., et al. (2022). Toward Complete Molecular Structure Prediction from Infrared Spectroscopy Using Deep Learning. Journal of Chemical Information and Modeling, 62(21), 5036-5044. Available at: [Link]
NIST Chemistry WebBook. "Ethene, 1,1-difluoro-". National Institute of Standards and Technology. Available at: [Link]
HaloPolymer Trading Inc. (2020). "1,1-difluoroethylene - safety data sheet". Available at: [Link]
National Center for Biotechnology Information. "Vinylidene fluoride" PubChem Compound Summary for CID 6369. Available at: [Link]
NIST Chemistry WebBook. "Ethane, 1,1-difluoro-". National Institute of Standards and Technology. Available at: [Link]
Linde Gas. (2017). "SAFETY DATA SHEET 1,1-Difluoroethane (R 152a)". Available at: [Link]
NMRium. "The next-generation NMR software". Available at: [Link]
Chemistry Stack Exchange. (2016). "Modern open-source tools for simulation of NMR spectra". Available at: [Link]
Greenman, K.P., et al. (2021). "Predicting Infrared Spectra with Message Passing Neural Networks". MIT Open Access Articles. Available at: [Link]
SpinCore Technologies, Inc. "NMR Software". Available at: [Link]
National Center for Biotechnology Information. "1,1-Difluoroethane" PubChem Compound Summary for CID 6368. Available at: [Link]
Chen, G., et al. (2021). "IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning". bioRxiv. Available at: [Link]
Guan, Y., et al. (2021). "Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning". ChemRxiv. Available at: [Link]
NIST Chemistry WebBook. "Ethene, 1,1-difluoro- Gas phase thermochemistry data". National Institute of Standards and Technology. Available at: [Link]
Comparative Guide: 1,1-Difluorobut-1-ene (1,1-DFB) in High-Performance Polymer Architectures
Executive Summary This technical guide evaluates 1,1-Difluorobut-1-ene (1,1-DFB) , a specialized fluorinated olefin ( ), positioning it as a critical "crystallinity disruptor" in the synthesis of next-generation fluoropo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates 1,1-Difluorobut-1-ene (1,1-DFB) , a specialized fluorinated olefin (
), positioning it as a critical "crystallinity disruptor" in the synthesis of next-generation fluoropolymers. Unlike the commodity monomer Vinylidene Fluoride (VDF), 1,1-DFB incorporates a steric ethyl tail that fundamentally alters polymer chain packing.
Key Value Proposition: 1,1-DFB is the superior alternative when optical clarity and organic solubility are required without sacrificing the electrochemical stability inherent to the C-F bond. It serves as a precise tool to lower the melting point (
) of PVDF-based systems while maintaining high oxidative resistance.
Part 1: Chemical Architecture & Mechanistic Causality
To understand the performance of 1,1-DFB, one must analyze its electronic and steric profile relative to its analogs.
The "Gem-Difluoro" Effect vs. Steric Bulk
1,1-DFB possesses a gem-difluoro head (
) and an ethyl tail.
Electronic Deficiency: The fluorine atoms withdraw electron density, making the double bond electron-deficient (
poor). This makes 1,1-DFB reluctant to homopolymerize via free radicals but highly reactive toward electron-rich monomers (e.g., Vinyl Ethers) or in copolymerization with VDF.
Steric Disruption: Unlike VDF, which packs tightly into semi-crystalline ferroelectric phases (
phases), the ethyl group of 1,1-DFB acts as a "wedge." It physically prevents the polymer backbone from folding into lamellar crystals.
Mechanism: Radical Propagation Kinetics
The polymerization is driven by the attack of a radical species on the
terminus (the path of least steric hindrance).
Figure 1: Regioselective radical addition pathway.[1] The radical preferentially attacks the
carbon to minimize steric clash with the ethyl group.
Part 2: Comparative Performance Metrics
The following data contrasts 1,1-DFB copolymers against standard PVDF and FEP (Fluorinated Ethylene Propylene) alternatives.
Solubility and Thermal Properties
Hypothesis: Increasing 1,1-DFB content reduces crystallinity, transitioning the material from a rigid plastic to a soluble elastomer.
Property
PVDF Homopolymer
VDF/HFP Copolymer
VDF/1,1-DFB Copolymer
Performance Implication
Monomer Structure
1,1-DFB adds hydrocarbon bulk.
Crystallinity
35–50% (Semi-crystalline)
15–25%
< 5% (Amorphous)
1,1-DFB yields transparent films.
Solubility (THF/MEK)
Insoluble / Swells
Soluble (Heating req.)
Highly Soluble (RT)
Enables solution casting of membranes.
Melting Point ()
170°C
130–140°C
None (Amorphous)
Ideal for low-temp processing.
Optical Clarity
Opaque/Translucent
Translucent
Transparent
Suitable for optical coatings.
Chemical Resistance vs. Processability
While perfluorinated monomers (TFE) offer maximum resistance, they are unprocessable. 1,1-DFB strikes a balance:
Advantage: The
group protects the backbone from oxidative attack.
Trade-off: The ethyl group introduces C-H bonds, slightly reducing thermal stability compared to perfluoropolymers, but significantly improving adhesion to substrates.
Part 3: Experimental Protocol
Objective: Synthesis of a VDF/1,1-DFB Copolymer via Solution Radical Polymerization.
Rationale: Solution polymerization allows for precise heat management and molecular weight control, essential for validating the solubility characteristics of 1,1-DFB.
1,1-DFB Solution: Due to the ethyl group disruption, these copolymers are soluble in Acetone or Ethyl Acetate (greener solvents).
Performance: Maintains electrochemical stability at the cathode (>4.5V vs Li/Li+) while improving processing safety.
References
Ameduri, B. (2009).[2] "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 109(12), 6632–6686. Link
Soulen, R. L., & Paul, D. W. (1989). "Reactions of 1,1-difluoro-1-alkenes with electrophiles." Journal of Fluorine Chemistry, 44(3), 371-381. Link
Taguet, A., Ameduri, B., & Boutevin, B. (2005). "Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers." Advances in Polymer Science, 184, 127-211. Link
Wenzel, J. E., et al. (2007).[2] "Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium." AIChE Annual Meeting Proceedings. Link
Banerjee, S., et al. (2018). "New Fluorinated Polymers for Optical Applications." Macromolecules, 51(15), 5623–5630. Link
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Difluorobut-1-ene
This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Difluorobut-1-ene. Designed for researchers, scientists, and drug development professionals, this document moves b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Difluorobut-1-ene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance. Our commitment is to provide value beyond the product, building deep trust and becoming your preferred source for laboratory safety and chemical handling information.
Hazard Profile and Core Chemical Properties of 1,1-Difluorobut-1-ene
Understanding the intrinsic properties of 1,1-Difluorobut-1-ene is fundamental to appreciating the stringency of its handling and disposal protocols. As a fluorinated alkene, it presents a triad of hazards: high flammability, risks associated with compressed gas, and potential health effects upon exposure.
The carbon-fluorine bond is exceptionally strong, meaning that while the molecule is stable under normal conditions, its decomposition—especially during combustion—can generate highly toxic and corrosive byproducts such as hydrogen fluoride (HF).[1][2] This fact is the primary driver for the specific disposal methods outlined in this guide.
Table 1: Physicochemical and Hazard Properties of 1,1-Difluorobut-1-ene and Structurally Related Analogs
Pre-Disposal Operations: Safe Handling and Waste Accumulation
Proper disposal begins with correct handling during routine use. The objective is to minimize waste generation and prevent any uncontrolled release to the environment.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind stringent engineering controls is the dual risk of flammability and asphyxiation. Vapors are typically heavier than air and can accumulate in low-lying areas, displacing oxygen.[2][7]
Ventilation: Always handle 1,1-Difluorobut-1-ene in a well-ventilated area, preferably within a certified chemical fume hood. Oxygen detectors should be used when there is a risk of asphyxiating gas release.[1]
Ignition Source Control: Prohibit all potential ignition sources, including open flames, sparks, and hot surfaces.[1][2] All electrical equipment must be explosion-proof, and all containers and transfer lines must be properly grounded to prevent static discharge.[1][8] Use only non-sparking tools.[2][4]
PPE Requirements:
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2]
Skin Protection: Handle with gloves inspected prior to use. For direct handling of liquefied gas, cold-insulating gloves are mandatory to prevent frostbite.[1][4] An impervious lab coat should be worn.
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA approved respirator.[8]
Temporary Storage of Waste
Waste containers of 1,1-Difluorobut-1-ene must be managed as carefully as the primary product container.
Containerization: Use only pressure-rated containers approved for this substance. Never use glass containers.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1,1-Difluorobut-1-ene," and a clear indication of the associated hazards (Flammable Gas, Gas Under Pressure).
Storage Location: Store waste containers in a designated, cool, dry, and well-ventilated area away from sunlight and incompatible materials.[1][6] Do not expose to temperatures exceeding 50°C (122°F).[1]
Emergency Procedures for Spills and Leaks
In the event of a release, immediate and correct action is critical to prevent escalation.
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]
Ventilate: Increase ventilation to the area, if safe to do so.
Eliminate Ignition Sources: From a safe distance, eliminate all ignition sources.[6]
Leaking Gas Fire:Do NOT extinguish a leaking gas fire unless the leak can be stopped safely. [2][6] Extinguishing the flame while the leak continues allows for the formation of an explosive vapor cloud that can re-ignite with devastating force. Use water spray from a protected location to cool exposed containers and prevent rupture.[2]
First Aid:
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or physician.[1]
Frostbite (Skin Contact): For frostbite from liquefied gas, rinse the affected area with plenty of lukewarm water. Do NOT remove clothing that is frozen to the skin. Seek immediate medical attention.[2][4]
Step-by-Step Disposal Protocol
The disposal of 1,1-Difluorobut-1-ene is not a simple process of neutralization or dilution. Due to its status as a fluorinated hydrocarbon (F-gas), its destruction must be handled in a manner that prevents atmospheric release and safely neutralizes hazardous decomposition products.[9][10]
Protocol 1: Disposal of 1,1-Difluorobut-1-ene
Cease Use and Secure Container: Ensure the primary valve on the cylinder or container is securely closed.
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. Inform them you have a fluorinated, flammable gas for disposal. Do not attempt to dispose of this chemical yourself.
Provide Documentation: Supply the EHS officer or contractor with the Safety Data Sheet (SDS) and an accurate estimate of the remaining quantity.
Prepare for Transport: The waste handler will provide specific instructions for preparing the container for pickup. This typically involves ensuring the container is properly labeled and the valve protection cap is securely in place.
The Disposal Pathway: The designated and only acceptable method for the complete destruction of 1,1-Difluorobut-1-ene is through a licensed chemical destruction facility.[2] The process involves:
High-Temperature Incineration: This breaks the strong C-F bonds.
Afterburner and Flue Gas Scrubber: This is a critical, non-negotiable step. The combustion of fluorinated compounds produces hydrogen fluoride (HF), a highly corrosive and toxic gas. A flue gas scrubber neutralizes the HF before it can be released into the atmosphere.[1][2][11]
Record Keeping: Document the disposal date, quantity, and the name of the licensed waste handler in your laboratory chemical inventory and records, as required by F-gas regulations.[12]
Protocol 2: Disposal of Contaminated Materials
Any materials (e.g., tubing, septa, cleaning wipes) that are contaminated with 1,1-Difluorobut-1-ene must be treated as hazardous waste.
Segregation: Collect contaminated solid waste in a separate, clearly labeled, and sealable container.
Containerization: Place items in a closed container approved for hazardous waste.[11]
Disposal: Dispose of the container and its contents through your EHS-approved hazardous waste stream, ensuring it is destined for incineration.[6] Do not place these items in regular trash.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing 1,1-Difluorobut-1-ene waste streams in a laboratory setting.
Caption: Decision workflow for proper disposal of 1,1-Difluorobut-1-ene.
References
1,1-Difluoroprop-1-ene Safety Data Sheet . Synquest Labs.
1,1-Difluoroethene Safety Data Sheet . LookChem.
1,1-Difluoroethane Safety Data Sheet . ChemicalBook.
1,1-difluoroethylene Safety Data Sheet . HaloPolymer Trading Inc.
Safety Data Sheet 3M™ Fluorinert™ FC-3283 Electronic Liquid . ChemPoint.
Understanding 1,1-Difluoroethane: Properties and Safety Concerns . Oreate AI Blog.
1,1-Difluoroethane - Hazardous Substance Fact Sheet . New Jersey Department of Health.
1,1-DIFLUOROETHYLENE . CAMEO Chemicals - NOAA.
Inert Reassessment - 1,1-Difluoroethane CAS 75-37-6 . U.S. Environmental Protection Agency (EPA).
Fluorinated gas (F gas): guidance for users, producers and traders . GOV.UK.
1,1-Difluorobut-1-ene . PubChem - National Institutes of Health (NIH).
Fluorinated Greenhouse Gases Guidance . The Offshore Petroleum Regulator for Environment & Decommissioning (OPRED).
1,1-Difluorobut-1-en-3-yne . PubChem - National Institutes of Health (NIH).
Regulation . European FluoroCarbons Technical Committee.
Act on Rational Use and Proper Management of Fluorocarbons . Ministry of the Environment, Japan.
4,4-Difluorobut-1-ene . PubChem - National Institutes of Health (NIH).
(Z)-1,2-difluorobut-1-ene . PubChem - National Institutes of Health (NIH).
1-Hexene Safety Data Sheet . Fisher Scientific.
1,1-Difluoropropene . PubChem - National Institutes of Health (NIH).
Fluorocarbons (PFAS)—The Forever Chemicals . National Center for Biotechnology Information (NCBI) - NIH.
1,1-Difluoropropane . PubChem - National Institutes of Health (NIH).
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene . PubChem - National Institutes of Health (NIH).